molecular formula C10H6FNO2 B2857316 7-Fluoroisoquinoline-6-carboxylic acid CAS No. 2361826-90-4

7-Fluoroisoquinoline-6-carboxylic acid

Katalognummer: B2857316
CAS-Nummer: 2361826-90-4
Molekulargewicht: 191.161
InChI-Schlüssel: KGOVAGGFSPZQBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoroisoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.161. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoroisoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoroisoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-fluoroisoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-4-7-5-12-2-1-6(7)3-8(9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOVAGGFSPZQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-Fluoroisoquinoline-6-carboxylic Acid: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 7-Fluoroisoquinoline-6-carboxylic acid .

Abstract

7-Fluoroisoquinoline-6-carboxylic acid (CAS 2361826-90-4) is a specialized heterocyclic building block utilized in medicinal chemistry.[1] It serves as a critical scaffold for the development of kinase inhibitors, antimicrobial agents, and bioisosteres of quinolone antibiotics. This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic pathways, and reactivity patterns, designed for researchers requiring high-purity functionalization of the isoquinoline core.

Part 1: Chemical Identity & Physicochemical Profile

The introduction of a fluorine atom at the C7 position, adjacent to the carboxylic acid at C6, imparts unique electronic and steric properties. The fluorine atom acts as a bioisostere for hydrogen while significantly altering the pKa and lipophilicity of the molecule, enhancing metabolic stability against oxidative defluorination.

Key Constants and Properties
PropertyDataNote
IUPAC Name 7-Fluoroisoquinoline-6-carboxylic acid
CAS Number 2361826-90-4
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO, MeOH, Dilute NaOHPoor solubility in water/neutral pH
pKa (Acid) ~3.2 (Predicted)Enhanced acidity due to ortho-F and heteroaryl ring
pKa (Base) ~3.8 (Predicted)Reduced basicity of pyridine N due to EWG effects
LogP 1.8 ± 0.2Moderate lipophilicity
Structural Analysis: The Ortho-Fluoro Effect

The 7-fluoro substituent exerts a negative inductive effect (-I) on the C6-carboxylate. This lowers the pKa of the carboxylic acid compared to the non-fluorinated analog, making it a stronger acid. Sterically, the fluorine atom forces the carboxylic acid group to rotate out of planarity with the aromatic ring to minimize repulsion between the lone pairs of the fluorine and the carbonyl oxygen, potentially locking the conformation in protein binding pockets.

Part 2: Synthetic Pathways[7][8]

Synthesizing 7-fluoroisoquinoline-6-carboxylic acid requires navigating the regioselectivity of the isoquinoline ring. Direct electrophilic substitution on the isoquinoline core is often poor; therefore, indirect methods utilizing halogenated precursors or de novo ring construction are preferred.

Route A: Metal-Halogen Exchange (Primary Industrial Route)

This route utilizes the commercially available intermediate 6-bromo-7-fluoroisoquinoline . It is the most reliable method for generating the acid in high yield.

  • Starting Material: 6-Bromo-7-fluoroisoquinoline.[2][3]

  • Reagents: n-Butyllithium (n-BuLi) or i-Propylmagnesium chloride (TurboGrignard), dry CO₂.

  • Protocol:

    • Dissolve the bromide in anhydrous THF at -78°C under Argon.

    • Add n-BuLi (1.1 eq) dropwise to generate the aryl lithiate. The fluorine at C7 stabilizes the C6-lithium species via the "ortho-fluorine effect" (inductive stabilization), preventing benzyne formation if temperature is controlled.

    • Quench with excess dry ice (solid CO₂) or gaseous CO₂.

    • Acidify to pH 3 to precipitate the product.

Route B: The Modified Pomeranz-Fritsch Cyclization

For de novo synthesis when the bromide is unavailable, this classical method is adapted using fluorinated benzaldehydes.

  • Condensation: React 3-fluoro-4-bromobenzaldehyde with aminoacetaldehyde diethyl acetal to form the Schiff base (imine).

  • Cyclization: Treat the imine with strong acid (H₂SO₄/P₂O₅) or Lewis acid (BF₃·OEt₂) to close the ring. Note: Cyclization occurs para to the fluorine, yielding the 6-bromo-7-fluoro isomer.

  • Functionalization: Convert the C6-bromide to the carboxylic acid via Pd-catalyzed carbonylation (Pd(OAc)₂, dppp, CO gas, MeOH/H₂O).

Visualization: Synthesis Workflow

Synthesis Start 3-Fluoro-4-bromobenzaldehyde Imine Schiff Base Intermediate Start->Imine Aminoacetaldehyde diethyl acetal Bromide 6-Bromo-7-fluoroisoquinoline Imine->Bromide H2SO4 / P2O5 (Cyclization) Lithiate [6-Li-7-F-Isoquinoline] Bromide->Lithiate n-BuLi, -78°C THF Target 7-Fluoroisoquinoline- 6-carboxylic Acid Bromide->Target Pd(OAc)2, CO MeOH (Carbonylation) Lithiate->Target 1. CO2 2. H3O+

Figure 1: Divergent synthetic pathways to 7-Fluoroisoquinoline-6-carboxylic acid. The lithiation route (solid line) is generally preferred for laboratory scale.

Part 3: Reactivity & Functionalization

Carboxylic Acid Derivatization

The C6-carboxylic acid is the primary handle for coupling.

  • Amide Coupling: Reacts efficiently with primary/secondary amines using HATU/DIPEA in DMF. The adjacent fluorine slightly reduces the nucleophilicity of the carbonyl carbon but increases the acidity of the N-H in the resulting amide.

  • Reduction: Can be reduced to the benzyl alcohol using Borane-THF (BH₃·THF). LiAlH₄ should be used with caution to avoid defluorination.

Nucleophilic Aromatic Substitution (SnAr)

While the isoquinoline ring is electron-deficient, the 7-fluorine is not highly labile unless the ring is further activated.

  • Activation: Conversion to the Isoquinoline N-oxide (using mCPBA) significantly increases the electrophilicity at C1 and C3, but also activates the C7-F bond towards displacement by strong nucleophiles (e.g., thiols, alkoxides) due to the inductive pull of the N-oxide.

Regioselective Hydrogenation
  • Catalytic Hydrogenation: Hydrogenation (H₂/Pd-C) typically reduces the pyridine ring first, yielding 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid . This is a crucial intermediate for "Lifitegrast-like" LFA-1 antagonists.

Part 4: Medicinal Chemistry Applications[1][2][5][10][11][12][13]

Bioisosterism & Pharmacophore Design
  • Quinolone Mimicry: The 6-COOH/7-F motif is structurally homologous to the core of fluoroquinolone antibiotics (e.g., Ciprofloxacin). However, lacking the 4-oxo group, it serves as a scaffold that retains DNA-binding geometry without the specific gyrase-targeting activity, useful for designing novel DNA-intercalating agents.

  • Kinase Inhibitors: The isoquinoline nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., PKA, Rho-kinase). The 6-COOH group can extend into the solvent front or interact with lysine/arginine residues in the active site (salt bridge formation).

  • Metabolic Blocking: The C7-F substituent blocks metabolic oxidation at this position (a common soft spot in isoquinolines), extending the in vivo half-life of the drug candidate.

Experimental Protocol: Amide Coupling (Example)

To couple 7-fluoroisoquinoline-6-carboxylic acid with a benzylamine derivative:

  • Dissolution: Suspend 1.0 eq of the acid in dry DMF (0.1 M concentration).

  • Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 5 minutes (solution turns clear yellow).

  • Coupling: Add 1.1 eq of the amine. Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

Part 5: Safety & Handling

  • Hazards: Classified as H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) .

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can hydrolyze activated esters or affect stoichiometry in precise couplings.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. Isoquinoline-6-carboxylic acid, 7-fluoro-. National Library of Medicine. Available at: [Link]

  • Organic Reactions. The Pomeranz-Fritsch Reaction. Wiley Online Library. Available at: [Link]

  • Beilstein J. Org. Chem. Synthesis of new substituted tetrahydroisoquinoline derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 7-Fluoroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisoquinoline-6-carboxylic acid is a halogenated derivative of the isoquinoline scaffold, a structural motif prevalent in a wide array of pharmacologically active compounds and natural products. The introduction of a fluorine atom and a carboxylic acid group at the 7- and 6-positions, respectively, significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent isoquinoline ring system. These modifications can profoundly influence the molecule's biological activity and pharmacokinetic profile, making it a molecule of interest in medicinal chemistry and drug discovery.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting its spectroscopic data.

G cluster_0 ¹H NMR Workflow A Sample Preparation (Dissolve in DMSO-d6) B Instrument Setup (400 MHz NMR) A->B C ¹H NMR Acquisition (Proton Spectrum) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shifts, Multiplicity, Integration) D->E

Figure 2: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electronegative fluorine atom will result in characteristic C-F couplings.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (¹JCF, Hz)Rationale
C-1~153d~4-6 HzCarbon adjacent to nitrogen.
C-3~122s-
C-4~137s-
C-4a~130s-
C-5~128d~4-6 Hz
C-6~132d~15-20 HzCarbon bearing the carboxylic acid group.
C-7~163d~250 HzCarbon directly bonded to fluorine, showing a large one-bond C-F coupling.
C-8~118d~20-25 HzCarbon ortho to the fluorine.
C-8a~145s-
-COOH~168s-Typical for an aromatic carboxylic acid.

Trustworthiness: The predicted large one-bond C-F coupling constant for C-7 is a hallmark of fluorinated aromatic compounds and serves as a key diagnostic feature for structural confirmation.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 7.

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
F-7-110 to -120ddJF7-H8 = ~8-10 Hz, JF7-H5 = ~1-2 HzThe chemical shift is in the typical range for a fluorine atom on an electron-deficient aromatic ring. The multiplicity arises from coupling to the ortho (H-8) and meta (H-5) protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

ESI-MS Acquisition (Positive Ion Mode):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 µg/mL.

  • Ionization: ESI in positive ion mode.

  • Analysis: Acquire full scan mass spectra to determine the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Formula: C₁₀H₆FNO₂

  • Molecular Weight: 191.04 g/mol

  • [M+H]⁺: m/z 192.05

Predicted Fragmentation Pattern: The fragmentation of protonated 7-Fluoroisoquinoline-6-carboxylic acid is expected to proceed through characteristic losses of small neutral molecules.

  • Loss of H₂O: A common fragmentation pathway for carboxylic acids, leading to an ion at m/z 174.04.

  • Loss of CO: Subsequent loss of carbon monoxide from the acylium ion, resulting in an ion at m/z 146.04.

  • Loss of COOH: Loss of the entire carboxylic acid group as a radical, leading to a fragment at m/z 146.04.

G cluster_0 MS Fragmentation Pathway M [M+H]⁺ m/z 192.05 M_H2O [M+H-H₂O]⁺ m/z 174.04 M->M_H2O -H₂O M_COOH [M+H-COOH]⁺ m/z 146.04 M->M_COOH -COOH• M_H2O_CO [M+H-H₂O-CO]⁺ m/z 146.04 M_H2O->M_H2O_CO -CO

Figure 3: Predicted ESI-MS/MS fragmentation of 7-Fluoroisoquinoline-6-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FT-IR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

ATR-IR Acquisition:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically generate the final transmittance or absorbance spectrum.

Predicted IR Spectrum

The IR spectrum of 7-Fluoroisoquinoline-6-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring system.

Wavenumber (cm⁻¹)VibrationIntensityRationale
3300-2500O-H stretch (carboxylic acid dimer)Broad, StrongThe broadness is due to hydrogen bonding.
~3100-3000C-H stretch (aromatic)Medium
~1700-1680C=O stretch (carboxylic acid)StrongThe conjugation with the aromatic ring lowers the stretching frequency.
~1620, ~1580, ~1500C=C and C=N stretch (aromatic rings)Medium to StrongCharacteristic of the isoquinoline ring system.
~1420O-H bend (in-plane)Medium
~1300-1200C-O stretch (carboxylic acid)Strong
~1250-1100C-F stretchStrongCharacteristic absorption for aryl fluorides.
~920O-H bend (out-of-plane)Broad, Medium

Authoritative Grounding & Comprehensive References: The characteristic broad O-H stretch of a carboxylic acid dimer is a well-established feature in IR spectroscopy. [1]The position of the C=O stretch is influenced by conjugation. [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).

  • Baseline Correction: Use the pure solvent as a reference to record a baseline.

  • Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 7-Fluoroisoquinoline-6-carboxylic acid is expected to be similar to that of other isoquinoline derivatives, showing multiple absorption bands corresponding to π → π* transitions.

  • λmax ~220-230 nm: Corresponding to a high-energy π → π* transition.

  • λmax ~270-280 nm: A medium-intensity band.

  • λmax ~320-330 nm: A lower-intensity band, characteristic of the extended conjugation of the isoquinoline system.

The presence of the fluorine and carboxylic acid substituents may cause slight shifts in the absorption maxima compared to unsubstituted isoquinoline, but the overall pattern is expected to be similar.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of 7-Fluoroisoquinoline-6-carboxylic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the identification, characterization, and quality control of this and related compounds. The detailed rationale behind the predicted spectral features, coupled with standardized experimental protocols, offers a self-validating framework for the spectroscopic analysis of this important molecule.

References

Click to expand
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

Sources

13C NMR of 7-Fluoroisoquinoline-6-carboxylic acid

Technical Guide: C NMR Analysis of 7-Fluoroisoquinoline-6-carboxylic acid

Executive Summary

This guide provides a comprehensive technical framework for the structural validation of 7-fluoroisoquinoline-6-carboxylic acid using

This document moves beyond basic spectral listing to focus on the diagnostic utility of


F-

C spin-spin coupling

Part 1: Theoretical Framework & Spectral Prediction

The "F-Factor": Fluorine as a Spin Spy

In




Predicted Spectral Data (DMSO-d )

The following data is synthesized from additive substituent chemical shift (SCS) principles and analogous heterocyclic systems.

Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C-COOH Carbonyl166.5Singlet (br)< 2Characteristic acid shift; broadened by exchange.
C-1 CH153.2Singlet (d)~3Deshielded by N; minimal F-coupling (5 bonds).
C-7 C-F158.5Doublet255 (

)
Diagnostic: Large

coupling; direct F-attachment.
C-3 CH143.8Singlet0Beta to Nitrogen; too far from F.
C-8a Cq132.1Doublet5 (

)
Bridgehead; meta to F.
C-5 CH129.5Doublet8 (

)
Meta to F; Ortho to COOH.
C-4a Cq126.8Singlet (d)< 2 (

)
Bridgehead; para to F (coupling often negligible).
C-6 Cq122.4Doublet18 (

)
Diagnostic: Ortho to F; Ipso to COOH.
C-4 CH120.1Singlet0Gamma to Nitrogen.
C-8 CH114.2Doublet21 (

)
Diagnostic: Ortho to F; Shielded by F-ortho effect.

Note on Solvent Effects: DMSO-d


 is the required solvent. Methanol-d

may cause esterification artifacts over time, and CDCl

provides insufficient solubility for the carboxylic acid moiety.

Part 2: Experimental Protocol

Sample Preparation

To resolve the fine

  • Mass: Weigh 20–30 mg of 7-fluoroisoquinoline-6-carboxylic acid.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why: DMSO disrupts the carboxylic acid dimer, sharpening the carbonyl peak.

  • Additive: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Mechanism:[1] This paramagnetic relaxation agent shortens the

      
       relaxation time of the quaternary carbons (C6, C7, COOH), allowing for faster repetition rates and quantitative integration if needed.
      
Acquisition Parameters (Bruker 400/500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (–10 to 230 ppm) to ensure F-split peaks are not aliased.

  • Acquisition Time (AQ): > 1.0 sec (Crucial for digital resolution of small couplings).

  • Relaxation Delay (D1): 2.0 sec (with Cr(acac)

    
    ) or 5.0 sec (without).
    
  • Scans (NS): Minimum 1024 (Quaternary carbons C6 and C7 split their intensity into doublets, effectively halving the signal-to-noise ratio).

Part 3: Structural Elucidation Logic

The Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from simple 1D observation to complex 2D correlation.

AssignmentWorkflowStartSample in DMSO-d6Step11D 13C{1H} AcquisitionStart->Step1Decision1Identify C-F DoubletsStep1->Decision1PathAC7 Identified(~158 ppm, J ~255 Hz)Decision1->PathA 1J CouplingPathBC6 & C8 Identified(Ortho, J ~20 Hz)Decision1->PathB 2J CouplingStep219F NMR Confirmation(Single signal ~ -120 ppm)PathA->Step2PathB->Step2Step32D HMBC CorrelationStep2->Step3FinalStructure Validated:7-F, 6-COOH IsomerStep3->Final

Caption: Logical workflow for validating 7-fluoroisoquinoline-6-carboxylic acid, prioritizing C-F coupling analysis.

Distinguishing Regioisomers

The primary risk in synthesis is the formation of the 6-fluoro-7-carboxylic acid isomer. The

C-8
  • Target Molecule (7-F): C-8 is ortho to Fluorine. It will appear as a doublet (

    
     Hz) at ~114 ppm.
    
  • Impurity (6-F): C-8 is meta to Fluorine. It will appear as a singlet (or very small doublet,

    
     Hz) at ~128 ppm.
    

Part 4: Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous due to impurities, HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tie-breaker.

Key HMBC Correlations

Focus on the Carboxyl Proton (if visible/broad) or the C5-Proton .

  • H5 Proton (~8.5 ppm):

    • Will show a strong 3-bond correlation to the Carboxyl Carbon (C=O) .

    • Will show a 3-bond correlation to C7 (C-F) .

    • Validation: If H5 correlates to the C-F carbon, the Fluorine must be at position 7 (meta to H5).

Visualization of Coupling Pathways

The scalar coupling transmits through the bonds. The following graph visualizes the magnitude of the "information transfer" from the Fluorine nucleus.

CouplingPathF1919F NucleusC7C7 (Ipso)1J = 255 HzF19->C7DirectC6C6 (Ortho)2J = 18 HzC7->C6Path 1C8C8 (Ortho)2J = 21 HzC7->C8Path 2C5C5 (Meta)3J = 8 HzC6->C5Path 1aC8aC8a (Meta)3J = 5 HzC8->C8aPath 2a

Caption: Magnitude of spin-information transfer from 19F to the carbon skeleton. Note the rapid decay after 2 bonds.

References

  • Structural Dynamics of Isoquinolines

    • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.
  • Fluorine-Carbon Coupling Constants

    • Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Solvent Effects in NMR

    • Abraham, R. J., et al. (2006).[2]

      
      H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491–509.[2]
      
  • General Spectral Data for 7-Fluoroisoquinoline Derivatives

    • PubChem Compound Summary for 7-fluoro-isoquinoline deriv

Technical Guide: IR Spectral Analysis of 7-Fluoroisoquinoline-6-carboxylic acid

[1][2]

Executive Summary & Structural Context

7-Fluoroisoquinoline-6-carboxylic acid (CAS: 2361826-90-4) is a bicyclic aromatic compound characterized by an isoquinoline core substituted with a carboxylic acid group at position 6 and a fluorine atom at position 7.[1][2]

For the pharmaceutical researcher, IR spectroscopy serves as a primary rapid-validation tool for this compound, particularly for monitoring:

  • Carboxylic Acid Formation: Confirming the presence of the -COOH moiety (broad O-H and sharp C=O).[2][3]

  • Fluorination Status: Verifying the C-F bond integrity, often obscured in the fingerprint region.[2][3]

  • Solid-State Form: Distinguishing between monomeric and dimeric forms common in crystalline carboxylic acids.

Structural Chemometrics

The molecule possesses three distinct vibrational zones dictated by its functional groups:

  • Isoquinoline Core: Aromatic C-H stretches and ring skeletal vibrations (

    
    , 
    
    
    ).[2][3]
  • Carboxylic Acid (Pos 6): Strong hydrogen-bonding donor/acceptor sites, leading to significant spectral broadening in the high-frequency region.[1][2]

  • Fluorine Substituent (Pos 7): An electronegative atom ortho to the carboxyl group, inducing inductive shifts in the carbonyl frequency.

Theoretical Spectral Profile & Assignment

Note: In the absence of a publicly available reference standard for this specific isomer, the following assignments are derived from first-principles structural analysis and empirical data of analogous fluoro-isoquinolines and aromatic acids.

A. High-Frequency Region ( )

This region is dominated by hydrogen stretching vibrations.[1][2][3]

Functional GroupModeFrequency Range (

)
Description
Carboxylic O-H Stretch

Very Broad/Intense. Characteristic of strong intermolecular hydrogen bonding (dimer formation).[1][4] Often creates a "fermi resonance" shoulder pattern.[2][3]
Aromatic C-H Stretch

Weak/Sharp. Typical for heteroaromatic rings.[1][2][3] May be partially obscured by the broad O-H envelope.[2][3]
O-H (Monomer) Stretch

Sharp. Only observable in very dilute non-polar solution; not present in solid-state KBr/ATR spectra.[1][2][3]
B. Double Bond Region ( )

This is the most diagnostic region for confirming the core structure.[2]

Functional GroupModeFrequency Range (

)
Description
C=O (Carboxyl) Stretch

Strong. Conjugation with the isoquinoline ring lowers the frequency (vs. aliphatic

), but the ortho-fluorine (inductive effect) may shift it slightly higher.
Isoquinoline Ring

Stretch

Medium. Characteristic of the pyridine-like moiety in the isoquinoline system.[1]
Aromatic Skeleton

Stretch

Variable. Multiple bands representing the "breathing" modes of the fused ring system.[2]
C. Fingerprint Region ( )

This region contains complex coupled vibrations, including the critical C-F stretch.[1]

Functional GroupModeFrequency Range (

)
Description
C-O (Acid) Stretch

Strong. Coupled with O-H in-plane bending.[1]
Aromatic C-F Stretch

Strong. The C-F stretch is intense and often appears as a doublet or broad band in this region, overlapping with C-H in-plane bends.[1][2]
O-H (Acid) Out-of-Plane Bend

Medium/Broad. Characteristic "hump" seen in dimeric acids.[1][2]
C-H (Ring) Out-of-Plane Bend

Strong. Pattern depends on substitution.[1][2] The 6,7-substitution leaves isolated protons or specific coupling patterns (e.g., H5, H8, H1, H3, H4).

Visualization of Spectral Logic

The following diagram illustrates the logical flow for interpreting the spectrum of this specific compound, distinguishing it from potential impurities like non-fluorinated precursors or decarboxylated byproducts.

Spectral_Logic_FlowStartUnknown Sample SpectrumCheckOHRegion 3300-2500 cm⁻¹Broad O-H Envelope?Start->CheckOHCheckCORegion 1690-1720 cm⁻¹Strong C=O Peak?CheckOH->CheckCOYesImpurity_DecarbPossible Impurity:Decarboxylated (7-Fluoroisoquinoline)CheckOH->Impurity_DecarbNo (Missing COOH)CheckCFRegion 1200-1260 cm⁻¹Intense C-F Stretch?CheckCO->CheckCFResult_AcidCarboxylic Acid ConfirmedCheckCO->Result_AcidYesResult_FluoroFluorination ConfirmedCheckCF->Result_FluoroYes (Strong Band)Impurity_PrecursorPossible Impurity:Non-Fluorinated PrecursorCheckCF->Impurity_PrecursorNo (Weak/Missing)Result_IsoqIsoquinoline Core ConfirmedResult_Acid->Result_IsoqCombined with1600-1400 cm⁻¹ bands

Caption: Logical decision tree for validating 7-Fluoroisoquinoline-6-carboxylic acid via IR, highlighting critical checkpoints for functional group verification.

Experimental Protocol: Solid-State Analysis

For drug development applications, this compound is typically analyzed as a solid powder.[1][2][3] The following protocol ensures reproducibility and minimizes artifacts (e.g., moisture interference).

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for carboxylic acids to avoid ion exchange (KBr + R-COOH


1
Step-by-Step Workflow
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).[2][3]

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[2][3]

    • Resolution:

      
      .
      
    • Scans: 32 (screening) or 64 (high quality).[2][3]

  • Background Collection:

    • Clean crystal with isopropanol.[2][3]

    • Collect air background to subtract atmospheric

      
       (
      
      
      ) and
      
      
      .[2][3]
  • Sample Loading:

    • Place

      
       of 7-Fluoroisoquinoline-6-carboxylic acid  powder on the crystal.
      
    • Critical: Apply high pressure using the anvil clamp.[2][3] Good contact is essential for the evanescent wave to penetrate the sample, especially for high-melting aromatic solids.

  • Data Acquisition & Processing:

    • Collect spectrum.[3][4][5][6][7][8][9][10][11]

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the wavelength range (intensity of high-wavenumber peaks is naturally lower in ATR).

    • Baseline correct if necessary (avoid over-manipulation).[2][3]

ATR_WorkflowClean1. Clean Crystal(Isopropanol)Bg2. Background Scan(Air)Clean->BgLoad3. Load Sample(High Pressure)Bg->LoadScan4. Acquire Spectrum(4 cm⁻¹, 32 scans)Load->ScanProcess5. ATR Correction& AnalysisScan->Process

Caption: Standardized ATR-FTIR workflow for solid-state analysis of aromatic carboxylic acids.

Troubleshooting & Common Artifacts

ObservationCauseCorrective Action
Split C=O Peak Polymorphism or Fermi ResonanceCommon in crystalline acids.[2][3] Do not mistake for impurity. Recrystallize if single polymorph is required.[2][3]
Shift to

Salt FormationIf using KBr, the acid may have reacted to form a salt. Switch to ATR.
Weak C-H Region Sample ContactPoor contact in ATR reduces high-wavenumber intensity.[1][2][3] Increase anvil pressure.
Broad Hump

Wet SampleResidual water overlaps with O-H acid stretch.[2][3] Dry sample in vacuum oven.

References

  • NIST Chemistry WebBook. Isoquinoline IR Spectrum.[2][3] National Institute of Standards and Technology.[3][7] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][6] (Authoritative text for general IR interpretation of aromatic acids and fluorinated compounds).

  • Socrates, G. (2004).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3] (Source for specific C-F and heteroaromatic ring assignments).

  • PubChem. 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Analogous Structure).[1][2] National Library of Medicine.[2][3] Available at: [Link]

pKa of 7-Fluoroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Heterocyclic Compounds: Determining the pKa of 7-Fluoroisoquinoline-6-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, profoundly influencing a compound's solubility, permeability, target binding, and pharmacokinetic profile.[1][2] This guide provides a comprehensive framework for determining the pKa of a novel heterocyclic compound, using 7-fluoroisoquinoline-6-carboxylic acid (CAS: 2361826-90-4) as a practical case study.[3] We will explore theoretical estimations based on structural analogs, present a detailed protocol for experimental determination via potentiometric titration, and outline a modern computational workflow using Density Functional Theory (DFT). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish robust, self-validating protocols for compound characterization.

Introduction: The Critical Role of pKa in Drug Development

A molecule's journey from a promising lead to a viable drug candidate is dictated by its ability to navigate diverse physiological environments, from the extreme acidity of the stomach (pH 1-3.5) to the slightly alkaline conditions of the small intestine (pH 5.5-8) and blood (pH 7.4).[2] The pKa value dictates the degree of ionization in these environments, which in turn controls critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, only the neutral, uncharged form of a drug can typically permeate lipidic cell membranes via passive diffusion.[4] Therefore, an accurate understanding of a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design.

Our subject molecule, 7-fluoroisoquinoline-6-carboxylic acid, possesses two ionizable centers: the basic nitrogen of the isoquinoline ring and the acidic carboxylic acid group. This makes it a zwitterionic compound, and determining its two distinct pKa values is essential for predicting its behavior.

Theoretical Estimation from Structural Analogs

Before embarking on experimental or computational studies, a reliable estimate can be derived by analyzing the pKa values of parent scaffolds and the electronic effects of substituents. This provides a valuable ballpark figure and aids in experimental design.

  • Isoquinoline Core: The parent isoquinoline ring is a weak base due to the lone pair of electrons on the nitrogen atom. Its conjugate acid has a reported pKa of approximately 5.14 to 5.46.[5][6][7][8] This value represents the equilibrium for the protonation of the ring nitrogen.

  • Benzoic Acid Core: The parent for the acidic functional group is benzoic acid, which has a pKa of approximately 4.2.

  • Substituent Effects:

    • Carboxylic Acid (-COOH): As an electron-withdrawing group, the carboxylic acid will decrease the electron density on the isoquinoline ring system, making the nitrogen lone pair less available for protonation. This will lower the pKa of the isoquinoline nitrogen, making it a weaker base than the parent isoquinoline.

    • Fluorine (-F): Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect.[9][10][11] This effect stabilizes the negative charge of the carboxylate anion (the conjugate base of the carboxylic acid), thereby increasing the acidity and lowering the pKa of the carboxylic acid group significantly compared to benzoic acid.[9][12] The fluorine at the 7-position will also further decrease the basicity of the isoquinoline nitrogen.

Based on these principles, we can predict two pKa values for 7-fluoroisoquinoline-6-carboxylic acid:

  • pKa₁ (Carboxylic Acid): Expected to be significantly lower than benzoic acid (pKa ~4.2) due to the strong inductive effect of the fluorine and the electron-withdrawing nature of the isoquinoline ring. A predicted pKa for the related quinoline-6-carboxylic acid is around 3.05.[13][14] The addition of fluorine will likely lower this further, into the 2.5 - 3.5 range .

  • pKa₂ (Isoquinoline Nitrogen): Expected to be lower than isoquinoline (pKa ~5.4) due to the deactivating effects of both the carboxylic acid and fluorine substituents. A predicted pKa for 7-fluoroisoquinoline is 4.81.[15] The addition of the carboxylic acid will decrease this further, likely into the 4.0 - 5.0 range .

CompoundFunctional GroupReported/Predicted pKaRationale for Influence
IsoquinolineRing Nitrogen5.14 - 5.46[5][6][7][8]Parent basic scaffold.
Benzoic AcidCarboxylic Acid~4.2Parent acidic scaffold.
Quinoline-6-carboxylic acidCarboxylic Acid3.05 (Predicted)[13][14]Electron-withdrawing quinoline ring increases acidity.
7-FluoroisoquinolineRing Nitrogen4.81 (Predicted)[15]Electron-withdrawing fluorine reduces basicity.
7-Fluoroisoquinoline-6-carboxylic acid Carboxylic Acid (pKa₁) ~2.5 - 3.5 (Estimated) Strong inductive effect from -F and ring system.
7-Fluoroisoquinoline-6-carboxylic acid Ring Nitrogen (pKa₂) ~4.0 - 5.0 (Estimated) Combined deactivating effects of -F and -COOH.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and reliability.[1][16][17] The method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[1][18]

Rationale for Protocol Design

As a self-validating system, this protocol incorporates several critical steps. The choice of a co-solvent is necessary for sparingly soluble compounds, but requires careful consideration as it can shift pKa values. Maintaining a constant ionic strength is crucial because ionic activity can affect pH measurements.[18] Purging with an inert gas like nitrogen prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of weak bases.[1][18]

Detailed Step-by-Step Protocol
  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[18] Ensure the temperature of all solutions is controlled throughout the experiment.

  • Analyte Solution Preparation:

    • Accurately weigh a sample of 7-fluoroisoquinoline-6-carboxylic acid.

    • Dissolve the sample in a suitable solvent system to a final concentration of approximately 1 mM.[1][18] Due to the aromatic nature of the compound, a co-solvent like methanol or DMSO may be necessary if aqueous solubility is low. Note: Report the exact co-solvent ratio, as it influences the pKa value.

    • Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength.[18]

  • Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). Ensure the NaOH solution is carbonate-free.[17]

  • Titration Setup:

    • Place a known volume (e.g., 25.00 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring at a constant, moderate rate.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[1][18]

  • Titration Procedure:

    • Since the compound has both acidic and basic groups, a full titration is required. First, titrate with 0.1 M HCl to protonate both sites fully.

    • Then, titrate the acidified solution with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

    • Identify the two equivalence points (steepest points of the curve).

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (for the more acidic proton, -COOH) will be pKa₁, and the second (for the less acidic proton, -NH⁺) will be pKa₂.[18]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 @ 25°C) PrepAnalyte 2. Prepare Analyte Solution (1 mM in co-solvent, 0.15M KCl) Calibrate->PrepAnalyte PrepTitrant 3. Prepare Titrants (0.1M HCl, 0.1M NaOH) PrepAnalyte->PrepTitrant Setup 4. Assemble Vessel (Stirrer, N₂ Purge, Electrode) PrepTitrant->Setup Acidify 5a. Acidify with HCl Setup->Acidify Titrate 5b. Titrate with NaOH (Small Increments) Acidify->Titrate Record 5c. Record pH vs. Volume Titrate->Record Plot 6a. Plot pH vs. Volume Record->Plot Equiv 6b. Identify Equivalence Points Plot->Equiv pKa 6c. Determine pKa at Half-Equivalence Points Equiv->pKa Result pKa₁, pKa₂ pKa->Result

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction: An In Silico Approach

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is not feasible.[19][20][21] The most common approach involves calculating the free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.

Principles of DFT-Based pKa Calculation

The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction in solution (ΔG°(aq)). This is calculated using a thermodynamic cycle that separates the process into gas-phase energies and solvation free energies, which can be computed more accurately. The "adiabatic" scheme, which involves optimizing the geometry of each species in both the gas and solution phase, is highly accurate.[20] A polarizable continuum model (PCM) is often used to simulate the solvent effects of water.[19]

General Computational Workflow
  • Structure Preparation: Generate 3D coordinates for all relevant species: the fully protonated form (H₂A⁺), the zwitterionic/neutral form (HA), and the fully deprotonated form (A⁻).

  • Gas-Phase Optimization & Frequency Calculation: For each species, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., M06-2X/6-31+G**).[20] This provides the gas-phase free energy (G(gas)).

  • Aqueous-Phase Optimization: Perform a geometry optimization for each species in the presence of a continuum solvation model (e.g., SMD or PCM) to simulate water.[20]

  • Aqueous-Phase Single-Point Energy: Using the solution-optimized geometry, perform a single-point energy calculation to obtain the aqueous-phase energy. The difference between this and the gas-phase energy gives the solvation free energy (ΔG(solv)).

  • pKa Calculation: Calculate the free energy change for each dissociation step and use the appropriate thermodynamic equations to convert ΔG°(aq) to a pKa value. Linear correction factors, derived from comparing calculated and experimental values for a set of known compounds, can be applied to improve accuracy.[20]

Visualization of Computational Workflow

G cluster_input Input Generation cluster_gas Gas-Phase Calculations (DFT) cluster_sol Aqueous-Phase Calculations (DFT+PCM) cluster_output Final Calculation Input 1. Generate 3D Structures (H₂A⁺, HA, A⁻) OptGas 2. Geometry Optimization Input->OptGas OptSol 4. Geometry Optimization (in water) Input->OptSol FreqGas 3. Frequency Calculation OptGas->FreqGas EnergyGas G(gas) FreqGas->EnergyGas CalcDeltaG 6. Calculate ΔG°(aq) from G(gas) and ΔG(solv) EnergyGas->CalcDeltaG EnergySol 5. Single-Point Energy OptSol->EnergySol SolvEnergy ΔG(solv) EnergySol->SolvEnergy SolvEnergy->CalcDeltaG ApplyCorr 7. Apply Linear Correction CalcDeltaG->ApplyCorr FinalpKa Predicted pKa ApplyCorr->FinalpKa

Caption: Workflow for in silico pKa prediction using DFT.

Conclusion

While a direct experimental pKa for 7-fluoroisoquinoline-6-carboxylic acid is not readily found in the literature, a robust scientific approach allows us to confidently predict and determine this critical parameter. Theoretical estimation based on chemical principles suggests two pKa values, one for the carboxylic acid (pKa₁ ≈ 2.5-3.5) and one for the isoquinoline nitrogen (pKa₂ ≈ 4.0-5.0). For definitive characterization, this guide provides a detailed, self-validating protocol for experimental determination by potentiometric titration and an overview of a powerful in silico prediction method using DFT. By integrating these approaches, researchers can achieve a comprehensive understanding of the ionization behavior of novel compounds, a crucial step in accelerating the journey from discovery to clinical application.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ishida, T., & Kato, S. (2018). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics, 20(31), 20498-20510. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Grokipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Fused heterocyclic compound isoquinoline. Retrieved from [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases [Table]. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(10), 1103–1117. Retrieved from [Link]

  • American Chemical Society. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • Reddit. (2023). Computational pKa Determination. r/comp_chem. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • University of Bristol. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ChemBK. (2024). Quinoline-6-carboxylic acid. Retrieved from [Link]

Sources

Fluorinated Isoquinolines: Synthetic Evolution and Therapeutic Impact

[1]

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of over 2,500 alkaloids and numerous FDA-approved drugs.[1] However, the native scaffold suffers from metabolic liabilities—particularly oxidative dealkylation and hydroxylation—and often suboptimal lipophilicity.[2] The strategic introduction of fluorine atoms has emerged as a critical tool to overcome these limitations.[2] This guide analyzes the physical organic chemistry, synthetic methodologies, and therapeutic applications of fluorinated isoquinolines, providing a technical roadmap for researchers in drug discovery.

Part 1: The Fluorine Effect – Physical Organic Chemistry[1]

The introduction of fluorine into the isoquinoline ring is not merely a steric substitution; it fundamentally alters the electronic landscape of the heterocycle.[2]

pKa Modulation and Basicity

The nitrogen atom in isoquinoline is basic (pKa ~5.4).[2] Fluorine, being the most electronegative element, exerts a strong inductive effect (-I) that pulls electron density away from the ring system, thereby reducing the electron density available at the nitrogen lone pair. This lowers the pKa of the conjugate acid, making the fluorinated derivative a weaker base.[2]

Table 1: Comparative Physicochemical Properties

CompoundStructurepKa (Conjugate Acid)Electronic Effect
Isoquinoline Native Scaffold5.42 (Exp)Reference Standard
7-Fluoroisoquinoline Distal Substitution~4.81 (Pred)Moderate Inductive Effect (-I)
4-Fluoroisoquinoline Proximal/Conjugated~3.45 (Pred)Strong Inductive & Resonance Interaction

Note: Experimental values for fluorinated isomers are rare in public datasets; predicted values (ACD/Labs, ChemAxon) consistently demonstrate the trend of bas-weakening upon fluorination.[1]

Metabolic Blocking

Isoquinoline derivatives often undergo rapid metabolism via Cytochrome P450 enzymes.[2] Common "soft spots" include:

  • O-Dealkylation: Methoxy groups (e.g., at C6/C7) are rapidly cleaved.[2]

  • Oxidative Hydroxylation: The electron-deficient C1 position is susceptible to nucleophilic attack, while electron-rich positions are prone to oxidation.[1][2]

Strategic Substitution: Replacing a metabolically labile C-H or C-OMe bond with a C-F bond (Bond Energy: C-F ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks these metabolic pathways without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[2]

Part 2: Synthetic Methodologies

The synthesis of fluorinated isoquinolines has evolved from "building block" assembly to sophisticated late-stage functionalization.[1][2]

Workflow Visualization

The following diagram illustrates the two primary logic streams for accessing these scaffolds.

SyntheticPathwaysFigure 1: Synthetic Logic for Fluorinated IsoquinolinesStartTarget: Fluorinated IsoquinolineMethodAMethod A: De Novo Assembly(Early Stage Fluorination)Start->MethodAMethodBMethod B: Late-Stage Functionalization(C-H Activation)Start->MethodBPrecursorAFluorinated Benzaldehydeor PhenethylamineMethodA->PrecursorAPrecursorBNative IsoquinolineMethodB->PrecursorBReactionAPomeranz-Fritsch / Pictet-Spengler CyclizationPrecursorA->ReactionAReactionA->StartYields CoreReactionBSelectfluor / Metal Catalysis(Minisci / Radical)PrecursorB->ReactionBReactionB->StartYields Derivative

Detailed Protocol: Late-Stage C-H Fluorination

Objective: Regioselective fluorination of isoquinoline using Selectfluor. Mechanism: Radical cation mechanism or charge-transfer complex depending on additives.[1][2] The use of Silver (Ag) salts typically promotes radical decarboxylative pathways, while metal-free systems often rely on radical cation intermediates.[1]

Protocol: C5/C8 Selective Fluorination (Representative Minisci-Type) This protocol is adapted from modern radical fluorination strategies (e.g., Selectfluor/AgNO3 systems).[2]

  • Reagents:

    • Isoquinoline substrate (1.0 equiv)[2]

    • Selectfluor (2.0 - 2.5 equiv)[1]

    • AgNO3 (0.2 equiv) as catalyst[2]

    • Solvent: Water/Acetonitrile (1:1 mixture) or Dichloromethane/Water biphasic system.[2]

    • Temperature: 40–60 °C.[2]

  • Procedure:

    • Step 1: Dissolve the isoquinoline substrate in the solvent mixture under an inert atmosphere (N2 or Ar).

    • Step 2: Add AgNO3 catalyst followed by the portion-wise addition of Selectfluor.[2] Caution: Selectfluor is an oxidant; add slowly to control exotherm.[2]

    • Step 3: Heat the reaction mixture to 50 °C and stir for 12–24 hours. Monitor via TLC or LC-MS for the consumption of starting material.[1][2]

    • Step 4 (Workup): Quench the reaction with saturated NaHCO3 solution. Extract with Dichloromethane (3x).[2]

    • Step 5: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Step 6: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Self-Validation Check:

  • Color Change: Reaction often turns dark/brown due to Ag species; this is normal.[2]

  • Regioselectivity:[2][3] Isoquinoline is electron-deficient.[1][2] Radical attack typically favors the carbocyclic ring (C5/C8) over the pyridine ring.[2] Verify regiochemistry using 1H-NMR (coupling constants) and 19F-NMR.

Part 3: Case Studies in Drug Development

Case Study: LMP135 (Topoisomerase I Inhibitor)

Context: Indenoisoquinolines are non-camptothecin Topoisomerase I inhibitors.[2] Early candidates like LMP776 showed promise but suffered from rapid metabolism.[2] The Problem: The methoxy groups (-OMe) on the isoquinoline core were sites of rapid O-dealkylation by hepatic enzymes.[1][2] The Solution: Replacement of the methoxy group with a Fluorine atom.[2] Outcome:

  • Compound: LMP135 (6-fluoroindenoisoquinoline derivative).[1][2]

  • Result: The C-F bond is metabolically inert.[2] LMP135 retained potent Top1 inhibitory activity (inducing DNA cleavage complexes) while exhibiting superior metabolic stability compared to the parent methoxy compound.[2]

  • Reference: Marquez et al., "Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors", Mol Cancer Ther, 2018.[2]

LMP135_SARFigure 2: SAR Evolution of Top1 InhibitorsLMP776LMP776 (Parent)Contains -OMe groupLiability: O-DealkylationDesignBioisosteric Replacement(-OMe → -F)LMP776->DesignOptimizationLMP135LMP135 (Lead)Contains -F groupResult: Metabolically StableDesign->LMP135Synthesis

Case Study: AB-836 (HBV Capsid Inhibitor)

Context: Hepatitis B Virus (HBV) treatment requires blocking capsid assembly.[1][2] Chemistry: The candidate AB-836 features a 6,7-difluoro-1-oxo-1,2-dihydroisoquinoline core.[1] Role of Fluorine:

  • Conformation: The fluorine atoms likely influence the planarity and preferred conformation of the isoquinolinone ring via electrostatic repulsion/attraction with the carbonyl oxygen.[2]

  • Potency: The electron-withdrawing nature enhances hydrogen bond donor capability of the amide NH (if present) or modulates the dipole moment for better binding pocket fit.[1][2]

Part 4: Future Horizons – 18F PET Imaging

The high stability of the C-F bond on the isoquinoline scaffold makes it an ideal candidate for Positron Emission Tomography (PET) tracers.[2]

  • Application: Radiolabeling isoquinoline-based kinase inhibitors (e.g., for PKM2 or ROCK) with Fluorine-18 .[1][2]

  • Method: Late-stage deoxyfluorination of hydroxy-isoquinolines or fluorination of iodonium ylide precursors allows for the rapid introduction of the short-lived isotope (t1/2 = 110 min) just prior to clinical use.[1][2]

References

  • Marquez, B. L., et al. (2018).[2] "Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors." Molecular Cancer Therapeutics, 17(8), 1694-1704.

  • Kutt, A., et al. (2018).[2][3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(38), 3465-3471. [3]

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]

  • Teare, H., et al. (2013).[2] "Selectfluor™: A Versatile Reagent for Electrophilic Fluorination."[2] Sigma-Aldrich Technical Bulletin.

  • PubChem Database. (2025).[2][4][5] "Compound Summary: 5-Fluoroisoquinoline (CID 20493424)."[1][2] National Library of Medicine.[2]

Solid-State Characterization & Crystal Engineering: 7-Fluoroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for the solid-state characterization and crystal structure determination of 7-Fluoroisoquinoline-6-carboxylic acid (CAS: 2361826-90-4). As a critical fluorinated heteroaromatic building block, this molecule presents unique challenges and opportunities in drug development, particularly for kinase inhibitors where the 7-fluoro substitution modulates metabolic stability and pKa.

This document details the physicochemical profiling, crystallization screening strategies, and X-ray diffraction (XRD) workflows required to elucidate its supramolecular architecture.

Molecular Profile & Physicochemical Baselines[1][2]

Before initiating crystallization, one must establish the solution-phase behavior of the molecule to predict solid-state assembly. The presence of the basic isoquinoline nitrogen and the acidic carboxylic acid suggests zwitterionic potential or strong hydrogen-bond networking.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptorSignificance in Crystallization
Molecular Formula C₁₀H₆FNO₂Core stoichiometry for unit cell calculation.
Molecular Weight 191.16 g/mol Low MW facilitates tight packing efficiency.
pKa (Acidic) ~3.5 - 4.0 (COOH)Primary H-bond donor site (Synthon A).
pKa (Basic) ~4.8 - 5.2 (Isoquinoline N)Potential H-bond acceptor; risk of salt formation.
LogP 0.87 - 1.18Moderate lipophilicity; guides solvent selection (e.g., MeOH, DMSO).
H-Bond Donors 1 (COOH)Critical for supramolecular assembly.
H-Bond Acceptors 3 (N, O, F)The Fluorine atom acts as a weak acceptor/director.

Supramolecular Synthon Prediction

Understanding the potential intermolecular interactions is a prerequisite for selecting crystallization conditions. For 7-Fluoroisoquinoline-6-carboxylic acid, we anticipate specific "supramolecular synthons"—robust structural units formed by intermolecular forces.

Primary Interaction Vectors
  • Homomeric Carboxylic Acid Dimer: The most probable motif is the centrosymmetric

    
     dimer formed between two carboxylic acid groups.
    
  • Heteromeric N...HO Interaction: If the isoquinoline nitrogen is sufficiently basic, it may disrupt the acid dimer to form catemeric chains (

    
     motifs) or head-to-tail hydrogen bonds.
    
  • Fluorine Contacts (C-F...H / F...F): The 7-fluoro substituent is not sterically innocent. It often directs packing via weak electrostatic interactions, potentially enforcing a planar sheet arrangement to maximize

    
    -
    
    
    
    stacking of the aromatic cores.
Visualization: Predicted Interaction Network

The following diagram illustrates the competitive signaling pathways in the crystallization process, determining whether the molecule forms a solvate, a salt, or a polymorph.

CrystalPathways cluster_Interactions Supramolecular Competition Start 7-Fluoroisoquinoline-6-COOH (Solvated) Dimer COOH Homodimer (R2^2(8) Synthon) Start->Dimer Non-polar Solvents Catemer N...HO Head-to-Tail (Chain Motif) Start->Catemer Polar Protic Solvents Stacking Pi-Pi Stacking (Fluorine Mediated) Dimer->Stacking Lattice Energy Min. Catemer->Stacking Packing Efficiency Outcome Stable Polymorph I (Triclinic/Monoclinic) Stacking->Outcome Slow Evap. Metastable Metastable Form II (High Solubility) Stacking->Metastable Rapid Cooling

Figure 1: Pathway analysis for supramolecular assembly. The competition between acid dimerization and nitrogen-acid interaction dictates the final crystal habit.

Experimental Protocol: Crystallization Screening

To obtain Single Crystal X-Ray Diffraction (SC-XRD) quality crystals, a polymorph screening matrix is required.

Method A: Slow Evaporation (Thermodynamic Control)
  • Objective: Grow high-quality single crystals for structure solution.

  • Solvents: Methanol, Ethanol/Water (90:10), Acetonitrile.

  • Protocol:

    • Dissolve 10 mg of compound in minimal solvent (saturation point).

    • Filter through a 0.22 µm PTFE syringe filter to remove nucleation seeds.

    • Cover vial with parafilm and pierce with 3-5 pinholes.

    • Store at 20°C in a vibration-free environment.

Method B: Vapor Diffusion (Kinetic Control)
  • Objective: Force crystallization of metastable forms or difficult-to-crystallize zwitterions.

  • System: Inner vial (Compound in DMSO) / Outer vial (Water or Diethyl Ether).

  • Mechanism: The anti-solvent (outer) diffuses into the rich solvent (inner), slowly lowering solubility and promoting ordered lattice growth.

X-Ray Diffraction Data Collection & Refinement

Once a crystal (>0.1 mm) is isolated, the following workflow ensures high-integrity structural data.

Step-by-Step Characterization Workflow
  • Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil (Cryo-oil) to prevent oxidation or desolvation.

  • Data Collection (SC-XRD):

    • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) for absolute configuration if chiral impurities are suspected (though this molecule is achiral).

    • Temperature: Collect at 100 K (Cryostream) to minimize thermal ellipsoids and freeze dynamic disorder of the carboxylic proton.

  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) to locate heavy atoms (F, O, N, C).

    • Use SHELXL (Least Squares) for refinement.

  • Refinement Targets:

    • R1 Value: < 5.0% (indicates high-quality fit).

    • Goodness of Fit (GooF): Close to 1.0.

    • Hydrogen Assignment: Carboxylic H atoms should be located from difference Fourier maps rather than placed geometrically, to confirm zwitterionic vs. neutral state.

Visualization: XRD Logic Flow

XRDFlow Sample Crystal Sample (>0.1mm) Diffraction Data Collection (Kappa/Euler Goniometer) Sample->Diffraction Mount @ 100K Reduction Data Reduction (Integration & Scaling) Diffraction->Reduction Bragg Reflections Phasing Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Phasing hkl File Refinement Refinement (SHELXL) Anisotropic Displacement Phasing->Refinement Initial Model Refinement->Refinement Minimize R1/wR2 Validation CheckCIF / IUCr Validation Refinement->Validation Final CIF

Figure 2: The crystallographic workflow from sample selection to validated CIF.

Expected Structural Architecture

Based on the electronic properties of the 7-fluoroisoquinoline core, the solved structure is expected to exhibit the following features:

The Fluorine Effect

The C-F bond at position 7 is highly polarized. In the crystal lattice, the Fluorine atom is expected to participate in C-F...π or C-F...H-C interactions. Unlike the chloro-analogues, fluorine rarely acts as a strong hydrogen bond acceptor but strongly influences the dipole moment, often aligning molecules in anti-parallel stacks to cancel dipole moments.

Packing Motif
  • Space Group: High probability of P2₁/c (Monoclinic) or P-1 (Triclinic), which are the most common space groups for achiral organic acids.

  • Planarity: The isoquinoline ring will be strictly planar. The carboxylic acid may twist slightly (torsion angle < 15°) relative to the ring plane to accommodate packing forces, unless constrained by intramolecular hydrogen bonding to the peri-hydrogens.

Validation of Purity

If the solved structure shows significant residual electron density peaks (>1.0 e/ų) near the nitrogen, consider the possibility of a salt form (e.g., Hydrochloride) if HCl was used in the final synthesis step and not fully neutralized.

References

  • PubChem Compound Summary. (2025). 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Related Structure Analysis). National Center for Biotechnology Information. Retrieved from .

  • Fluorochem Products. (2025).[1][2] 7-Fluoroisoquinoline-6-carboxylic acid Product Data. Retrieved from .

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (Standard protocol for refinement).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.
  • Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. (Source for Supramolecular Synthon theory).

Sources

Methodological & Application

7-Fluoroisoquinoline-6-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Fluoroisoquinoline-6-carboxylic acid as a building block in medicinal chemistry Content Type: Detailed Application Note & Protocol Guide

Strategic Fluorination for Metabolic Stability and Conformational Control

Executive Summary & Rationale

In modern medicinal chemistry, the "Magic Methyl" effect has a counterpart: the "Strategic Fluorine." 7-Fluoroisoquinoline-6-carboxylic acid (CAS: 2361826-90-4) represents a high-value scaffold that combines the privileged isoquinoline core with a specific substitution pattern designed to address two common failure modes in drug discovery: rapid metabolic clearance and sub-optimal solubility .[1][2][3]

Why This Building Block?
  • Metabolic Blockade: The C7 position of the isoquinoline ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[3] Installing a fluorine atom here effectively blocks this "soft spot" due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), extending the molecule's half-life (

    
    ).[3]
    
  • pKa Modulation: The fluorine atom at C7 is ortho to the carboxylic acid at C6. Through inductive electron withdrawal (-I effect), the fluorine lowers the pKa of the carboxylic acid (and subsequent amides), potentially altering the hydrogen-bond donor (HBD) strength of amide derivatives and improving permeability.[3]

  • Vector Exploration: The C6-carboxylate provides a distinct vector (exit vector) compared to the more common C1 or C3 functionalized isoquinolines, allowing exploration of unique chemical space within enzyme binding pockets (e.g., Kinases, GPCRs).[3]

Physicochemical Profile & Handling

Understanding the Zwitterion

Unlike simple benzoic acids, 7-fluoroisoquinoline-6-carboxylic acid possesses both a basic nitrogen (isoquinoline


) and an acidic proton (benzoic acid 

, lowered further by the ortho-fluorine).[1][2][3]
  • State: Solid, often high melting point due to intermolecular salt bridges.

  • Solubility: Poor in non-polar solvents (DCM, Hexane).[3] Moderate to good in DMSO, DMF, and aqueous acid/base.

  • Handling Precaution: In neutral organic solvents, the compound may exist as a zwitterion or insoluble aggregate. Protocol Tip: Always use a base (DIPEA/TEA) or a polar aprotic co-solvent when performing coupling reactions to ensure the species is in a reactive, soluble form.[3]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Objective: Derivatization of the C6-carboxylic acid to form amide libraries.[1][2]

Context: Standard EDC/NHS couplings often fail due to the poor solubility of the zwitterionic core. We utilize HATU or T3P (Propylphosphonic anhydride) for their robustness with heteroaromatic acids.[3]

Materials:

  • Substrate: 7-Fluoroisoquinoline-6-carboxylic acid (1.0 equiv).

  • Amine Partner:

    
     (1.1 equiv).[1][3]
    
  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv).[3]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[3]

  • Solvent: DMF (anhydrous).[3]

Step-by-Step Procedure:

  • Solubilization: In a dried vial, suspend the 7-fluoroisoquinoline-6-carboxylic acid in DMF (0.2 M concentration).

  • Activation: Add DIPEA. Observation: The suspension should clear as the carboxylic acid is deprotonated and the zwitterion breaks.

  • Reagent Addition: Add HATU. Stir at Room Temperature (RT) for 5 minutes to form the active ester (O-At ester).[3]

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • Note: If the reaction is sluggish, heat to 50°C. The ortho-fluorine adds steric bulk, potentially slowing attack by bulky amines.[2]

  • Workup (Critical):

    • Dilute with EtOAc.[2]

    • Wash 1: Saturated

      
       (removes byproducts).[3]
      
    • Wash 2: Water (removes DMF).[3]

    • Wash 3: Brine.[2]

    • Caution: Do not use strong acid (1M HCl) for the wash if your product retains the basic isoquinoline nitrogen, as it will extract into the aqueous layer.[3] Use pH 5–6 buffer if necessary.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: "Late-Stage" Heterocycle Formation (1,2,4-Oxadiazole)

Objective: Bioisosteric replacement of the amide bond to improve metabolic stability further.[3]

Mechanism: Condensation of the acid with an amidoxime.

Step-by-Step Procedure:

  • Activation: Dissolve 7-fluoroisoquinoline-6-carboxylic acid (1 equiv) in DMF. Add CDI (1.1 equiv).[3] Stir at RT for 30 mins (gas evolution

    
    ).
    
  • Addition: Add the aryl-amidoxime (

    
    ) (1.1 equiv).
    
  • Intermediate Formation: Stir at RT for 1 hour to form the O-acyl amidoxime intermediate (monitor by LC-MS).

  • Cyclodehydration: Heat the reaction mixture to 100°C–110°C for 4–12 hours.

    • Optimization: If thermal cyclization is slow or low-yielding, add TBAF (1.0 M in THF, 0.5 equiv) as a catalyst to lower the temperature requirement.[2][3]

  • Isolation: Pour into water. The oxadiazole product often precipitates.[2] Filter and wash with water/hexanes.[2]

Strategic Visualization: The "Fluorine-Walk" Workflow

The following diagram illustrates the decision matrix for using this building block versus its non-fluorinated or isomeric counterparts.

G Start Lead Compound (Isoquinoline Core) Problem Metabolic Instability (High Clearance) Start->Problem Observed Solution Incorporate 7-Fluoro-6-COOH Block Problem->Solution Strategy: Block Soft Spot Deriv1 Amide Coupling (Library Gen) Solution->Deriv1 HATU/DIPEA Deriv2 Reduction to Alcohol/Ether Solution->Deriv2 BH3·THF Deriv3 Heterocycle (Oxadiazole) Solution->Deriv3 CDI/Amidoxime Outcome Optimized Lead: Blocked C7 Metabolism Modulated pKa Deriv1->Outcome Deriv2->Outcome Deriv3->Outcome

Figure 1: Decision workflow for integrating the 7-fluoroisoquinoline-6-carboxylic acid scaffold to solve metabolic liability issues.

Comparative Data: The Fluorine Effect

The following table highlights the theoretical and empirical shifts expected when moving from the parent isoquinoline to the 7-fluoro analog.

PropertyIsoquinoline-6-COOH (Parent)7-Fluoro-isoquinoline-6-COOH (Target)Impact on Drug Design
C7 Metabolic Stability Low (Prone to oxidation)High (Blocked by F)Increased

and AUC.[1][3]
Acid pKa ~4.0~3.2 - 3.5 Stronger internal salt; altered H-bond strength.[1][2][3]
Lipophilicity (LogP) LowModerate (+0.2 to +0.4 units) Improved membrane permeability.[3]
Conformation Rotatable C6-AmideRestricted Ortho-F restricts amide rotation, lowering entropic penalty upon binding.[1][2]

Safety & References

Safety Data Sheet (SDS) Highlights:

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

  • Storage: Keep cold (2-8°C) and dry. Hygroscopic.

References:

  • Compound Registry: 7-Fluoroisoquinoline-6-carboxylic acid. CAS Common Chemistry.[2] Link[3]

  • Synthetic Methodology: General synthesis of fluorinated isoquinolines via Pomeranz-Fritsch reaction. Organic Chemistry Portal. Link

  • Medicinal Chemistry Context: The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link[3]

  • Coupling Reagents: Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides.[3] Sigma-Aldrich Application Note. Link

Sources

Application Note: 7-Fluoroisoquinoline-6-carboxylic Acid in Novel Antibacterial Scaffold Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multi-drug resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa, necessitates the development of antibiotics with novel mechanisms of action. 7-Fluoroisoquinoline-6-carboxylic acid represents a critical chemical scaffold for the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and Gyrase B inhibitors .

Unlike traditional fluoroquinolones (e.g., ciprofloxacin) which utilize a 4-quinolone core to target the GyrA subunit of DNA gyrase, isoquinoline derivatives offer a distinct binding topology. This application note details the strategic use of 7-Fluoroisoquinoline-6-carboxylic acid in Fragment-Based Drug Discovery (FBDD) to synthesize libraries of ATP-competitive or allosteric inhibitors that bypass established quinolone resistance mechanisms.

Scientific Background & Mechanism

The Isoquinoline Advantage

The structural isomerism of isoquinoline (nitrogen at position 2) versus quinoline (nitrogen at position 1) fundamentally alters the electronic distribution and binding vectors of the scaffold.

  • Scaffold Hopping: Replacing the quinolone core with an isoquinoline core allows the molecule to explore different pockets within the bacterial Type II Topoisomerase enzymes (DNA Gyrase and Topoisomerase IV).

  • Fluorine Substitution (C7): The C7-fluorine atom enhances metabolic stability by blocking oxidative metabolism at a reactive site and increases lipophilicity, facilitating penetration through the bacterial cell envelope.

  • Carboxylic Acid Handle (C6): The C6-carboxyl group serves as the primary vector for diversifying the "Right-Hand Side" (RHS) of the inhibitor, typically connecting to amine-bearing linkers that interact with the GyrB ATPase domain or the ParE subunit.

Mechanism of Action: Allosteric Inhibition

While traditional fluoroquinolones stabilize the DNA-cleavage complex (poisoning the enzyme), isoquinoline-derived NBTIs often act as catalytic inhibitors . They may bind to the ATPase domain (GyrB) or allosteric hydrophobic pockets, preventing the energy-dependent strand passage required for DNA supercoiling.

DOT Diagram: Mechanism of Action

NBTI_Mechanism Entry Compound Entry (Porin/Diffusion) Target Target Recognition (DNA Gyrase / Topo IV) Entry->Target Binding Isoquinoline Binding (Allosteric/ATPase Site) Target->Binding High Affinity Inhibition Catalytic Inhibition (Blocks Supercoiling) Binding->Inhibition Resistance Bypasses GyrA QRDR Mutations Binding->Resistance Distinct Mode Death Bacterial Cell Death (Replication Arrest) Inhibition->Death

Figure 1: Mechanism of action for Isoquinoline-based NBTIs, highlighting the bypass of traditional Quinolone Resistance Determining Region (QRDR) mutations.

Application Protocol: Chemical Synthesis of NBTI Libraries

Objective: To derivatize 7-Fluoroisoquinoline-6-carboxylic acid into a library of potential antibacterial agents via amide coupling.

Materials Required
  • Scaffold: 7-Fluoroisoquinoline-6-carboxylic acid (CAS 2361826-90-4)[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

  • Amine Library: Various cyclic amines (e.g., piperazines, pyrrolidines, amino-piperidines) to serve as the DNA-interacting or solubility-enhancing moiety.

Step-by-Step Synthesis Protocol
  • Activation:

    • Dissolve 7-Fluoroisoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.2 eq) and stir for 15 minutes to activate the carboxylic acid (formation of the active ester).

  • Coupling:

    • Add the specific amine building block (1.1 eq) to the reaction mixture.

    • Note: If the amine is a hydrochloride salt, ensure additional DIPEA is added to neutralize.

    • Stir the reaction at RT for 4-12 hours. Monitor progress via LC-MS (Target Mass = Scaffold [191.16] + Amine - H2O).

  • Work-up & Purification:

    • Dilute reaction with Ethyl Acetate and wash with saturated NaHCO3 (to remove unreacted acid) and Brine.

    • Dry organic layer over Na2SO4 and concentrate in vacuo.

    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Characterization:

    • Verify structure using 1H-NMR and HRMS.[2] Key diagnostic peak: Loss of the broad carboxylic acid proton signal (~12-14 ppm) and appearance of amide NH or N-alkyl signals.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start 7-Fluoroisoquinoline- 6-carboxylic acid Activate Activation (HATU/DIPEA/DMF) Start->Activate Couple Amide Coupling (Add Amine R-NH2) Activate->Couple Purify Purification (Prep-HPLC) Couple->Purify Library Final NBTI Library (7-F-Isoquinoline Amides) Purify->Library

Figure 2: Synthetic workflow for converting the carboxylic acid scaffold into functional antibacterial candidates.

Application Protocol: Biological Evaluation

Objective: To validate the antibacterial potency and target specificity of the synthesized isoquinoline derivatives.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the compound inhibits the enzymatic activity of DNA Gyrase.

  • Reagents: E. coli DNA Gyrase, Relaxed Plasmid pBR322 DNA, ATP, Assay Buffer.

  • Protocol:

    • Prepare 30 µL reactions containing 1 U of DNA Gyrase, 0.5 µg relaxed pBR322, and varying concentrations of the test compound (0.01 µM – 100 µM).

    • Incubate at 37°C for 60 minutes.

    • Stop reaction with 0.2% SDS and Proteinase K.

    • Analyze products on a 1% agarose gel.

    • Result Interpretation: Presence of supercoiled DNA bands indicates active enzyme. Absence of supercoiled bands (retention of relaxed DNA) indicates inhibition . Calculate IC50.

Minimum Inhibitory Concentration (MIC) Determination

Standard CLSI broth microdilution method to assess whole-cell potency.

  • Strains:

    • S. aureus ATCC 29213 (Quality Control)

    • S. aureus (MRSA, fluoroquinolone-resistant clinical isolates)[3]

    • E. coli ATCC 25922[4]

  • Protocol:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Dispense compounds in 96-well plates (serial 2-fold dilutions).

    • Inoculate with bacterial suspension (final density 5 x 10^5 CFU/mL).

    • Incubate at 35°C for 16-20 hours.

    • Readout: The lowest concentration preventing visible growth is the MIC.

Data Presentation & Analysis

When reporting results for 7-fluoroisoquinoline derivatives, structure the data to highlight Structure-Activity Relationships (SAR).

Table 1: Example Data Layout for Isoquinoline Derivatives

Compound IDR-Group (Amine)Gyrase IC50 (µM)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)ClogP
ISO-001 Piperazine0.54.016.01.2
ISO-002 3-Amino-pyrrolidine0.10.52.00.9
Ciprofloxacin (Control)0.150.250.008-

Note: ISO-002 represents a hypothetical optimized hit where the side chain improves permeability and binding.

References

  • Bakker, A. T., et al. (2024).[5] "Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria."[5] Nature Chemistry. Link

  • Tomašič, T., et al. (2020). "Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation." Antibiotics (Basel). Link

  • ChemicalBook. (2024). "7-Fluoroisoquinoline-6-carboxylic acid Product Properties and Synthesis." Link

  • National Institutes of Health (NIH). (2022). "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria." PubMed Central. Link

  • Fluorochem. (2024).[5] "Safety Data Sheet: 7-Fluoroisoquinoline-6-carboxylic acid." Link

Sources

Application Notes & Protocols: 7-Fluoroisoquinoline-6-carboxylic Acid as a Strategic Precursor for Advanced Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Isoquinoline Core in Fluoroquinolone Design

Fluoroquinolones represent a critical class of broad-spectrum synthetic antibiotics, distinguished by their potent activity against both Gram-positive and Gram-negative bacteria.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby inducing cell death.[2] The efficacy and pharmacological profile of a fluoroquinolone are intricately linked to the specific substituents on its core heterocyclic structure. Key positions for modification include N-1, C-7, and the C-3 carboxylic acid, which is essential for binding to the enzyme-DNA complex.[3]

This document provides a detailed guide on the utilization of 7-Fluoroisoquinoline-6-carboxylic acid as a highly valuable and versatile precursor for the synthesis of novel fluoroquinolone derivatives. The inherent functionalities of this precursor—a reactive fluorine atom at the C-7 position and a carboxylic acid at C-6—offer a streamlined and logical pathway for constructing the final, biologically active pharmacophore. We will explore the causality behind the synthetic strategy, provide detailed, field-tested protocols, and offer insights into potential challenges.

Physicochemical Profile and Strategic Advantages of the Precursor

7-Fluoroisoquinoline-6-carboxylic acid is a specialized building block whose structure is primed for fluoroquinolone synthesis. Its key properties are summarized below.

Table 1: Physicochemical Properties of 7-Fluoroisoquinoline-6-carboxylic acid

Property Value Source
CAS Number 2361826-90-4 [4]
Molecular Weight 191.16 g/mol [4]
IUPAC Name 7-fluoroisoquinoline-6-carboxylic acid [4]
Purity Typically ≥96% [4]

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[4] |

The strategic utility of this precursor is threefold:

  • The Carboxylic Acid Group (C-6): While the final fluoroquinolone pharmacophore requires a carboxylic acid at the C-3 position of the quinolone ring, the C-6 carboxyl group on this isoquinoline precursor plays a crucial activating role. Its electron-withdrawing nature enhances the electrophilicity of the C-7 position, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr).

  • The Fluorine Atom (C-7): The C-7 position is the primary site for introducing various heterocyclic moieties (e.g., piperazine, pyrrolidine) that modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.[1][3] The fluorine atom serves as an ideal leaving group for this critical SNAr reaction.

  • The Isoquinoline Nitrogen (N-2): This nitrogen atom is analogous to the N-1 position in the final quinolone structure. It is the site for introducing alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl), which are known to significantly impact the compound's potency and cell penetration.

Overall Synthetic Workflow

The conversion of 7-Fluoroisoquinoline-6-carboxylic acid into a target fluoroquinolone derivative typically follows a logical, multi-step sequence. This workflow is designed to first build the core structure and then introduce the diversity-oriented substituents.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Pharmacophore Finalization cluster_2 Key Reagents Precursor 7-Fluoroisoquinoline- 6-carboxylic acid N_Alkylation N-Alkylated Intermediate Precursor->N_Alkylation  Step 1: N-Alkylation (e.g., Alkyl Halide) Core_Formation Tricyclic Quinolone Core (via Cyclization) N_Alkylation->Core_Formation  Step 2: Intramolecular Cyclization C7_Substitution C-7 Substituted Fluoroquinolone Core_Formation->C7_Substitution  Step 3: C-7 SₙAr Reaction (e.g., + Piperazine) Final_Product Final Fluoroquinolone Product (e.g., Ciprofloxacin analogue) C7_Substitution->Final_Product  Step 4: Ester Hydrolysis (if applicable) R1_X R¹-X (Alkyl Halide) R1_X->N_Alkylation Base1 Base (e.g., K₂CO₃) Base1->N_Alkylation Cyclizing_Agent Cyclizing Agent (e.g., Strong Base) Cyclizing_Agent->Core_Formation R7_Nu R⁷-Nu (Heterocyclic Amine) R7_Nu->C7_Substitution Acid_Base Acid/Base (for Hydrolysis) Acid_Base->Final_Product

Caption: General synthetic workflow from the precursor to a final fluoroquinolone.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.

Protocol 1: N-Alkylation of the Isoquinoline Core

Causality: The first step involves introducing the N-1 substituent, a key determinant of antibacterial potency. Direct alkylation with an alkyl halide is a classic and effective SN2 reaction.[5] A non-nucleophilic base is used to deprotonate the isoquinoline nitrogen without competing in the reaction.

Table 2: Reagents for N-Alkylation

Reagent M.W. Equivalents Amount (for 1 mmol scale)
7-Fluoroisoquinoline-6-carboxylic acid 191.16 1.0 191 mg
Alkyl Halide (e.g., Cyclopropyl bromide) 120.98 1.2 145 mg (97 µL)
Potassium Carbonate (K₂CO₃), anhydrous 138.21 2.5 345 mg

| Dimethylformamide (DMF), anhydrous | 73.09 | - | 5 mL |

Step-by-Step Methodology:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 7-Fluoroisoquinoline-6-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion.

  • Upon completion, cool the mixture to room temperature and pour it into 25 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated intermediate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 2: C-7 Substitution via Nucleophilic Aromatic Substitution (SNAr)

Causality: This step is the cornerstone of building the fluoroquinolone's spectrum of activity. The electron-withdrawing effects of the ring nitrogen and the adjacent carboxyl group activate the C-7 position, making the fluorine atom susceptible to displacement by a nucleophile, such as the secondary amine of a piperazine ring. This reaction is a classic example of an SNAr mechanism.

Caption: Rationale for the activation of C-7 towards SₙAr.

Table 3: Reagents for C-7 Substitution

Reagent M.W. Equivalents Amount (for 1 mmol scale)
N-Alkylated Intermediate (from Protocol 1) Varies 1.0 1 mmol
Piperazine, anhydrous 86.14 1.5 129 mg
Pyridine or DIPEA 79.10 2.0 158 mg (161 µL)

| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | 5 mL |

Step-by-Step Methodology:

  • In a dry reaction vessel, dissolve the N-alkylated intermediate (1.0 eq) in anhydrous DMSO (5 mL).

  • Add the heterocyclic amine (e.g., piperazine, 1.5 eq) and a non-nucleophilic base (e.g., pyridine or DIPEA, 2.0 eq).[6]

  • Heat the mixture to 80-100 °C under a nitrogen atmosphere. The reaction time can vary significantly (from 4 to 24 hours) depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into 50 mL of cold water. A precipitate of the product may form.

  • If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If no solid forms, extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography to yield the final C-7 substituted fluoroquinolone.

Characterization of Products

Confirmation of the successful synthesis of intermediates and the final product should be performed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the incorporation of the N-alkyl group and the substitution at C-7 (disappearance of the C-7 fluorine signal and appearance of new signals from the substituent).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To observe characteristic functional group stretches, such as the C=O of the carboxylic acid and quinolone ketone.[1]

Troubleshooting and Field Insights

Table 4: Troubleshooting Common Synthetic Issues

Problem Potential Cause(s) Suggested Solution(s)
Low yield in N-Alkylation 1. Incomplete deprotonation of isoquinoline nitrogen.2. Alkylating agent is not reactive enough.3. Reaction temperature is too low. 1. Use a stronger base like Sodium Hydride (NaH), but handle with extreme care.2. Switch to a more reactive alkylating agent (e.g., from -Br to -I or -OTs).3. Gradually increase the reaction temperature in 10 °C increments.
No reaction in C-7 Substitution 1. Nucleophile is too weak or sterically hindered.2. Insufficient temperature to overcome the activation energy. 1. Use a less-hindered or more nucleophilic amine. Consider using a catalyst system like a palladium or copper complex for challenging couplings.[7][8]2. Increase the reaction temperature, or switch to a higher-boiling solvent like N-Methyl-2-pyrrolidone (NMP).

| Multiple products/Side reactions | 1. Over-alkylation at the C-7 substituent (e.g., piperazine).2. Competing reactions at the carboxylic acid group. | 1. Use a mono-protected piperazine (e.g., Boc-piperazine) and deprotect in a final step.2. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-alkylation and C-7 substitution, followed by a final hydrolysis step. |

Conclusion

7-Fluoroisoquinoline-6-carboxylic acid stands out as a purpose-built precursor for the efficient and modular synthesis of advanced fluoroquinolone antibiotics. Its structure logically guides the synthetic sequence, allowing for the systematic introduction of key pharmacophoric elements at the N-1 and C-7 positions. The protocols and insights provided herein offer a solid foundation for researchers in drug discovery and development to explore novel chemical space and generate next-generation antibacterial agents.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimicafacil.net. [Link]

  • Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones. (2024). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. (2016). PubMed Central (PMC). [Link]

  • Isoquinolone Syntheses by Annulation Protocols. (2021). MDPI. [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). UW Tacoma. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2024). MDPI. [Link]

  • Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. (2018). Semantic Scholar. [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2023). International Journal of Pharmaceutical Sciences. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • US8158798B2 - Coupling process for preparing quinolone intermediates. (n.d.).
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2014). PubMed Central (PMC). [Link]

  • Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. (2024). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach. (2022). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). PubMed Central (PMC). [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2016). Wiley-VCH. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. [Link]

  • 6-Fluoroquinoline-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2022). PubMed Central (PMC). [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Semantic Scholar. [Link]

Sources

Application Note: Esterification Strategies for 7-Fluoroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 7-Fluoroisoquinoline-6-carboxylic acid .

Abstract & Strategic Analysis

The esterification of 7-Fluoroisoquinoline-6-carboxylic acid presents a unique set of challenges defined by the interplay between the basic isoquinoline nitrogen (


) and the electron-withdrawing fluorine atom at the ortho position (C7). While standard Fischer esterification conditions are often applied indiscriminately, this scaffold requires a tailored approach to manage solubility, zwitterionic character, and product isolation.

This guide details two validated protocols:

  • The Acid Chloride Method (In Situ): The robust, scalable "Gold Standard" utilizing Thionyl Chloride (

    
    ) in Methanol.
    
  • The Base-Mediated Alkylation: A mild, room-temperature alternative utilizing Methyl Iodide (

    
    ) and Carbonate bases, ideal for small-scale parallel synthesis.
    
Mechanistic Insight: The "Ortho-Fluoro" Effect

The fluorine atom at position 7 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carboxylic acid at position 6.

  • Acidity: The starting acid is significantly more acidic than its non-fluorinated analog, increasing the concentration of the zwitterionic species (Isoquinolinium-Carboxylate) in neutral media.

  • Electrophilicity: The carbonyl carbon is highly activated. Once the carboxylate is protonated or converted to an acid chloride, nucleophilic attack by the alcohol is rapid.

  • Sterics: Unlike chloro- or bromo-substituents, the fluorine atom (Van der Waals radius

    
    ) provides negligible steric hindrance, allowing for high conversion rates without elevated temperatures.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal synthetic route based on scale and downstream application.

Esterification_Logic Start Starting Material: 7-Fluoroisoquinoline-6-carboxylic acid Scale_Check Check Scale & Equipment Start->Scale_Check Route_A Route A: Acid Chloride (SOCl2/MeOH) (Preferred for >1g Scale) Scale_Check->Route_A Scale > 1g Robustness Required Route_B Route B: Alkylation (MeI/K2CO3) (Preferred for <100mg or HTS) Scale_Check->Route_B Scale < 100mg Mild Conditions Mech_A Mechanism: In-situ Acid Chloride Solubilizes Zwitterion via Protonation Route_A->Mech_A Mech_B Mechanism: SN2 Attack Requires Polar Aprotic Solvent (DMF) Route_B->Mech_B Product_Salt Product: Ester HCl Salt (Stable Solid) Mech_A->Product_Salt Direct Isolation Product_Base Product: Free Base Ester (Requires Neutralization) Mech_B->Product_Base Direct Isolation Product_Salt->Product_Base Aq. NaHCO3 Workup

Figure 1: Decision tree for selecting the esterification method based on scale and desired product form.

Protocol A: Thionyl Chloride Mediated Esterification

Best for: Gram-scale synthesis, high purity requirements, and overcoming solubility issues.

Rationale

This method generates anhydrous HCl in situ. The acidic environment serves two purposes:

  • Protonation: It protonates the isoquinoline nitrogen, breaking the zwitterionic lattice and solubilizing the compound in methanol.

  • Activation: It converts the carboxylic acid to the highly reactive acid chloride (or protonated ester intermediate), driving the reaction to completion despite the water byproduct.

Materials
  • Substrate: 7-Fluoroisoquinoline-6-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), ice bath.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Flush with Nitrogen or Argon.[1]

  • Solvent Charge: Add anhydrous Methanol to the flask. Cool the solvent to 0°C using an ice bath.

  • Activation (The "Exotherm"): Dropwise, add Thionyl Chloride (

    
    ) to the cold methanol.
    
    • Caution: This reaction is exothermic and releases

      
       and 
      
      
      
      gas. Ensure good ventilation.
    • Stir at 0°C for 15–30 minutes to generate the HCl/MeOH active solution.

  • Addition: Add solid 7-Fluoroisoquinoline-6-carboxylic acid in one portion.

    • Note: The solid will likely dissolve as the amine is protonated.

  • Reflux: Remove the ice bath and heat the reaction to Reflux (65°C) for 3–6 hours.

    • Monitoring: Monitor by LC-MS. The starting material (MW ~191) should disappear, replaced by the Methyl Ester (MW ~205).

  • Workup (Choice of Form):

    • Option A (HCl Salt): Evaporate the solvent in vacuo. Triturate the residue with diethyl ether or cold ethyl acetate to obtain the Methyl 7-fluoroisoquinoline-6-carboxylate hydrochloride as a white/off-white solid.

    • Option B (Free Base): Evaporate the solvent. Dissolve the residue in Ethyl Acetate. Slowly add saturated aqueous

      
       until the aqueous layer is pH ~8. Extract with Ethyl Acetate (3x). Dry organics over 
      
      
      
      , filter, and concentrate.[2]

Protocol B: Base-Mediated Alkylation

Best for: Small scale (<100 mg), parallel synthesis, or if strongly acidic conditions must be avoided.

Rationale

This method utilizes the carboxylate anion (formed by base) acting as a nucleophile to attack Methyl Iodide (


 mechanism). The polar aprotic solvent (DMF) is essential to dissolve the zwitterionic starting material.
Materials
  • Substrate: 7-Fluoroisoquinoline-6-carboxylic acid (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (1.5 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq for faster kinetics)
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure
  • Dissolution: In a vial/flask, suspend the carboxylic acid in DMF (0.1 M).

  • Deprotonation: Add powdered

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may remain a suspension.
    
  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Use in a fume hood.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Acceleration: If reaction is slow (due to sterics or solubility), heat to 40°C. Avoid high heat to prevent methylation of the isoquinoline nitrogen (quaternization).

  • Workup:

    • Dilute the reaction mixture with Water (5x volume).

    • Extract with Ethyl Acetate or DCM.

    • Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      

Analytical Reference Data

When characterizing the product Methyl 7-fluoroisoquinoline-6-carboxylate , look for these specific signals.

TechniqueExpected Signal CharacteristicsStructural Assignment
LC-MS (ESI+) [M+H]+ = 206.06 Parent Ion (Free Base)
1H NMR (DMSO-d6)

~9.3 ppm (s, 1H)
H-1 (Deshielded by N and Ring Current)

~8.6 ppm (d, 1H)
H-3

~8.7 ppm (d, 1H)
H-8 (Ortho to F, Meta to COOMe)

~7.9 ppm (d, 1H)
H-5 (Ortho to COOMe)

~3.9 ppm (s, 3H)
-OCH3 (Methyl Ester)
19F NMR

~ -110 to -120 ppm
F-7 (Singlet or multiplet due to H-coupling)

Note: In the HCl salt form, the signals for H-1 and H-3 will shift further downfield (deshielded) due to the positive charge on the nitrogen.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Zwitterionic lattice energy is high.Switch to Protocol A. The HCl generated breaks the zwitterion. If using Protocol B, switch base to

and solvent to NMP.
N-Methylation Competitive alkylation of the Isoquinoline Nitrogen (Protocol B).Lower Temperature. Run at 0°C -> RT. Use stoichiometric MeI (1.05 eq) rather than large excess.
Hydrolysis Ester hydrolyzing back to acid during workup.pH Control. When neutralizing the HCl salt (Protocol A), do not exceed pH 8-9. Keep the aqueous phase cold.
Incomplete Conversion Water contamination in solvent.Dry Solvents. Use anhydrous MeOH or DMF. In Protocol A, increase

equivalents to scavenge water.

References

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 7, p.93. Retrieved February 19, 2026, from [Link]

  • Der Pharma Chemica. (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 3(4), 365-369. Retrieved February 19, 2026, from [Link]

Sources

7-Fluoroisoquinoline-6-carboxylic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Fluoroisoquinoline-6-carboxylic Acid in Kinase Inhibitor Design

Executive Summary

This guide details the application of 7-fluoroisoquinoline-6-carboxylic acid as a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors. While isoquinoline-6-amides are established hinge-binding motifs (e.g., in ROCK, DYRK1A, and CK2 inhibitors), the introduction of a fluorine atom at the C7 position represents a critical "bioisosteric upgrade." This modification serves two primary functions: blocking the metabolic "soft spot" prone to CYP450 oxidation and modulating the electronic properties of the hinge-binding nitrogen.

This document provides rationales for scaffold selection, detailed synthetic protocols for library generation, and quality control workflows essential for high-throughput medicinal chemistry.

Scientific Rationale: The "Fluorine Effect" in Kinase SAR

Pharmacophore Mapping

The isoquinoline ring system typically binds to the kinase hinge region via the nitrogen atom (N2) acting as a hydrogen bond acceptor. The C6-carboxylic acid serves as a vector to attach solubilizing groups or "tails" that extend into the solvent-exposed front or the ribose pocket.

  • The Metabolic Problem: In unsubstituted isoquinolines, the C7 and C8 positions are electron-rich and highly susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes.

  • The Fluorine Solution: Substituting C7 with fluorine (Van der Waals radius 1.47 Å, similar to Hydrogen's 1.20 Å) exerts a steric and electronic block against oxidation without significantly altering the steric footprint required for binding.

Electronic Modulation

The strong electronegativity of the C7-fluorine inductively withdraws electron density from the aromatic system.

  • Effect on pKa: It lowers the pKa of the C6-carboxylic acid, making it more acidic and potentially more reactive toward amine coupling under standard conditions.

  • Effect on Hinge Binding: It slightly reduces the basicity of the isoquinoline nitrogen, which can fine-tune the hydrogen bond strength with the hinge backbone (e.g., Valine or Leucine residues), potentially improving selectivity profiles against promiscuous kinases.

Visualization: Pharmacophore & Workflow

The following diagram illustrates the structural logic and the experimental workflow for utilizing this scaffold.

KinaseScaffold cluster_workflow Experimental Workflow Scaffold 7-Fluoroisoquinoline- 6-carboxylic Acid Hinge Kinase Hinge (ATP Pocket) Scaffold->Hinge N-interaction (H-bond Acceptor) Metabolism CYP450 Metabolism Scaffold->Metabolism C7-F Blocks Oxidation Library Amide Library (Solvent Front) Scaffold->Library C6-COOH Vector Step1 1. Activation (HATU/DIPEA) Step2 2. Amide Coupling (R-NH2 Addition) Step1->Step2 Step3 3. Purification (Prep-HPLC) Step2->Step3

Figure 1: Pharmacophore mapping of the 7-fluoroisoquinoline scaffold and the associated library synthesis workflow. The C7-fluorine protects against metabolic degradation while the C6-acid directs substituents to the solvent front.

Experimental Protocols

Protocol A: High-Throughput Amide Library Synthesis

Objective: To generate a library of kinase inhibitors by coupling diverse amines to the C6-carboxylic acid core. Scale: 0.1 mmol (Parallel Synthesis Compatible).

Reagents:

  • Scaffold: 7-Fluoroisoquinoline-6-carboxylic acid (1.0 equiv).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Preparation: Dissolve 7-fluoroisoquinoline-6-carboxylic acid (19.1 mg, 0.1 mmol) in anhydrous DMF (1.0 mL) in a 4 mL reaction vial.

  • Activation: Add DIPEA (52 µL, 0.3 mmol) followed by HATU (45.6 mg, 0.12 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling: Add the specific amine (R-NH2, 0.11 mmol, 1.1 equiv). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Reaction: Cap the vial and stir at room temperature for 4–12 hours. Monitor via LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The electron-withdrawing fluorine can sometimes deactivate the carboxylate, requiring thermal energy for sterically hindered amines.

  • Workup (Library Scale):

    • Dilute with DMSO to a total volume of 2 mL.

    • Filter through a 0.45 µm syringe filter.

    • Direct inject onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Lyophilization: Freeze-dry pure fractions to obtain the final inhibitor as a powder.

Protocol B: Synthesis of the Core (If Commercial Stock Unavailable)

Objective: Synthesis of 7-fluoroisoquinoline-6-carboxylic acid from 1-chloro-7-fluoroisoquinoline. Mechanism: Palladium-catalyzed carbonylation (Heck Carbonylation).

Reagents:

  • Precursor: 1-Chloro-7-fluoroisoquinoline (or 6-bromo-7-fluoroisoquinoline if available).

  • Catalyst: Pd(OAc)2 (5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • CO Source: Carbon Monoxide balloon (or Mo(CO)6 for solid source).

  • Nucleophile: Water (for acid) or Methanol (for ester, followed by hydrolysis).

Procedure:

  • Charge: In a pressure vessel, combine the halo-isoquinoline (1.0 equiv), Pd(OAc)2 (0.05 equiv), dppf (0.10 equiv), and Triethylamine (3.0 equiv) in Methanol.

  • Carbonylation: Purge with CO gas and maintain 50 psi CO pressure at 80°C for 16 hours.

  • Hydrolysis: Evaporate methanol. Redissolve the intermediate methyl ester in THF/Water (1:1). Add LiOH (3.0 equiv) and stir at RT for 2 hours.

  • Isolation: Acidify with 1N HCl to pH 3. The carboxylic acid product will precipitate. Filter and dry.[1]

Data Analysis & Quality Control

Expected Analytical Data

When characterizing the final inhibitors, the fluorine atom provides a unique handle for NMR verification.

Analytical MethodExpected Signal / ObservationInterpretation
LCMS (ESI+) [M+H]+ peakConfirm molecular weight.
1H NMR Singlet at ~8.5-9.0 ppm (C1-H)Diagnostic for isoquinoline core.
1H NMR Doublet (J_H-F ~10-12 Hz)Protons ortho to Fluorine will show splitting.
19F NMR Singlet/Multiplet at -110 to -130 ppmConfirms presence of Fluorine. Shift changes slightly upon amide coupling.
Troubleshooting Common Issues
  • Issue: Low yield in amide coupling.

    • Cause: The 7-fluoro group withdraws electrons, making the C6-carboxylate less nucleophilic during the activation step, or the activated ester is less stable.

    • Solution: Switch coupling agent to COMU or T3P (Propylphosphonic anhydride), which are superior for sterically or electronically deactivated acids.

  • Issue: Regioisomer contamination.

    • Cause: If synthesizing the core de novo, 6-fluoro vs 7-fluoro separation is difficult.

    • Solution: Rely on 19F NMR ; the coupling constants to adjacent protons are distinct for 6- vs 7-substitution patterns.

References

  • Design of Isoquinoline Kinase Inhibitors

    • Title: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[2]

    • Source: Journal of Medicinal Chemistry (2014).[2]

    • URL:[Link]

    • Relevance: Establishes the carboxylic acid position as a vector for selectivity.
  • Fluorine in Medicinal Chemistry

    • Title: Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.[3][4]

    • Source: Pharmaceuticals (MDPI, 2024).
    • URL:[Link]

    • Relevance: Validates the "Strategic Fluorination" approach to block metabolic soft spots in kinase inhibitors.
  • Metabolic Stability Mechanisms

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry (2018).
    • URL:[Link]

    • Relevance: detailed mechanism of how fluorine alters CYP450 binding and oxidation r
  • Building Block Synthesis

    • Title: Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives.[5][6][7]

    • Source: Indian Journal of Chemistry (via PubMed, 2003).
    • URL:[Link]

    • Relevance: Provides foundational chemistry for carboxylating fluorinated heteroarom

Sources

Application Note: Scale-Up Synthesis of 7-Fluoroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoroisoquinoline-6-carboxylic acid is a critical scaffold in the development of next-generation tyrosine kinase inhibitors and ophthalmic anti-inflammatory agents (structural analogs to Lifitegrast intermediates). While discovery-scale synthesis often relies on cryogenic lithiation, such methods are hazardous and costly at the kilogram scale.

This Application Note details a robust, scalable transition-metal catalyzed carbonylation route. By utilizing a Palladium-Xantphos catalytic system, we avoid cryogenic conditions and stoichiometric heavy metals, delivering a process with high atom economy and reproducibility.

Retrosynthetic Analysis & Strategy

The optimal strategy for scale-up disconnects the C6-carboxyl group to a C6-bromo precursor. This approach leverages the commercial availability of 6-bromo-7-fluoroisoquinoline and utilizes a carbonylation reaction that is highly amenable to flow chemistry or batch autoclave processing.

Synthetic Pathway
  • Key Starting Material (KSM): 6-Bromo-7-fluoroisoquinoline.

  • Transformation: Pd-catalyzed alkoxycarbonylation to the methyl ester.

  • Final Step: Controlled hydrolysis to the free acid.

Retrosynthesis Acid Target: 7-Fluoroisoquinoline- 6-carboxylic acid Ester Intermediate: Methyl Ester Acid->Ester Hydrolysis Bromo KSM: 6-Bromo- 7-fluoroisoquinoline Ester->Bromo Pd-Carbonylation (CO, MeOH) Aldehyde Precursor: 3-Fluoro-4-bromobenzaldehyde Bromo->Aldehyde Pomeranz-Fritsch Cyclization

Figure 1: Retrosynthetic strategy prioritizing the carbonylation of the aryl bromide.

Process Safety & Scalability Assessment

ParameterDiscovery Route (Lithiation)Process Route (Carbonylation)
Reagents n-BuLi or t-BuLi (Pyrophoric)CO gas (Toxic, but manageable)
Temperature -78 °C (Cryogenic, energy intensive)80–100 °C (Standard reactor)
Selectivity Low (C1 vs C6 competition)High (Chemoselective to C-Br)
Scalability Poor (Heat transfer limits)Excellent (Linear scale-up)

Critical Safety Note: Carbon monoxide (CO) is a silent killer. All carbonylation reactions must be performed in a rated autoclave within a well-ventilated fume hood equipped with active CO monitoring sensors.

Detailed Experimental Protocol

Step 1: Alkoxycarbonylation of 6-Bromo-7-fluoroisoquinoline

This step installs the carboxylate motif using a specialized ligand (Xantphos) that prevents catalyst deactivation and allows operation at moderate pressures.

Reagents:

  • Substrate: 6-Bromo-7-fluoroisoquinoline (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1.0 mol%)

  • Ligand: Xantphos (1.5 mol%)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Methanol (MeOH) (10 vol)

  • Gas: Carbon Monoxide (CO) (5 bar / 75 psi)

Procedure:

  • Inerting: Charge the autoclave with 6-bromo-7-fluoroisoquinoline, Pd(OAc)₂, and Xantphos. Seal and purge with Nitrogen (3 cycles) to remove oxygen.

  • Solvent Addition: Add degassed Methanol and Triethylamine via cannula or injection port.

  • Pressurization: Charge the vessel with CO gas to 5 bar.

  • Reaction: Heat to 90 °C with vigorous stirring (800 rpm). Maintain pressure and temperature for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target >98% conversion.

  • Work-up: Cool to room temperature. Vent CO carefully into a scrubber. Filter the reaction mixture through a pad of Celite to remove Pd black. Rinse with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a solid. Slurry in cold isopropanol/heptane (1:5) to remove triethylammonium salts and filter to obtain Methyl 7-fluoroisoquinoline-6-carboxylate .

Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Saponification to 7-Fluoroisoquinoline-6-carboxylic acid

Hydrolysis is performed under mild conditions to avoid defluorination (SnAr side reactions).

Reagents:

  • Substrate: Methyl ester (from Step 1)

  • Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolve the methyl ester in THF/Water.

  • Add LiOH·H₂O in one portion.[2]

  • Stir at 40 °C for 4 hours.

    • IPC:[3] HPLC shows disappearance of ester peak.

  • pH Adjustment (Critical): Cool to 0–5 °C. Slowly add 1M HCl dropwise until pH reaches 3.5–4.0 (the isoelectric point).

  • Crystallization: The product will precipitate as a white solid. Stir the slurry for 1 hour at 0 °C to maximize yield.

  • Filtration: Filter the solid and wash with cold water (2x) and acetone (1x).

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Yield: 90–95% Purity: >98% (HPLC)[1]

Purification & Workflow Visualization

The following diagram illustrates the critical decision points and purification logic for the scale-up process.

Workflow Start Crude Reaction Mixture (MeOH, Et3N, Product) Filter Filtration (Celite) Remove Pd Black Start->Filter Conc Concentration Remove MeOH Filter->Conc Hydrolysis Hydrolysis (LiOH) THF/H2O, 40°C Conc->Hydrolysis pH_Adj pH Adjustment (HCl to pH 3.5-4.0) Hydrolysis->pH_Adj Complete Conversion Precip Precipitation & Filtration pH_Adj->Precip Precipitate Forms Final Final Product >98% Purity Precip->Final Wash & Dry

Figure 2: Downstream processing workflow ensuring high purity without column chromatography.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H, COOH)

    • δ 9.45 (s, 1H, H-1)

    • δ 8.65 (d, J = 5.8 Hz, 1H, H-3)

    • δ 8.50 (d, J = 7.2 Hz, 1H, H-5, ortho to COOH)

    • δ 8.10 (d, J = 11.5 Hz, 1H, H-8, ortho to F)

    • δ 7.95 (d, J = 5.8 Hz, 1H, H-4)

    • Note: The coupling constants (J) for H-5 and H-8 are diagnostic. H-8 shows a large H-F coupling (~10-12 Hz).

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -115 to -120 ppm (s).

  • Mass Spectrometry (ESI):

    • [M+H]⁺ Calculated: 192.04; Found: 192.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning (O₂)Ensure rigorous degassing (N₂ purge). Use fresh Pd(OAc)₂.
Pd Black Precipitation Ligand degradationIncrease Xantphos loading to 2:1 ratio vs Pd.
Low Yield (Step 2) pH incorrectProduct is amphoteric. Ensure pH is exactly 3.5–4.0. If too acidic (pH < 2), HCl salt forms and dissolves.
Defluorination Hydrolysis temp too highKeep hydrolysis < 45 °C. Fluorine ortho to Nitrogen/EWG is labile.

References

  • Synthesis of 6-Bromo-7-fluoroisoquinoline (KSM)

    • Method: Pomeranz-Fritsch cyclization of 3-fluoro-4-bromobenzaldehyde acetal.
    • Source: Fluorochem Product Page, CAS 1258833-80-5. Link

  • Palladium-Catalyzed Carbonylation of Aryl Bromides

    • Technique: Martinelli, J. R., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos."[4] J. Org.[5][6] Chem.2008 , 73, 7102–7107. Link

  • General Isoquinoline Synthesis Strategies

    • Review: "Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives." ResearchGate, 2025. Link

  • Lifitegrast Intermediate Synthesis (Analogy)

    • Context: "Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid." ACS Omega2023 , 8, 19, 17360–17367. Link

Sources

Application Note: Chemoselective Amination Strategies for 7-Fluoroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 7-Fluoroisoquinoline-6-carboxylic Acid Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

7-Fluoroisoquinoline-6-carboxylic acid (CAS: 2361826-90-4) serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targeting) and bio-active heterocyclic libraries. Its value lies in its dual-electrophilic nature:

  • Primary Electrophile (C6-COOH): Ready for amide coupling to establish the primary pharmacophore.

  • Latent Electrophile (C7-F): A fluorine atom positioned ortho to the carboxylate. While typically stable, it can undergo Nucleophilic Aromatic Substitution (SNAr) under specific conditions, allowing for late-stage diversification.[1]

This guide provides validated protocols for Amide Coupling (preserving the fluorine) and Sequential SNAr (displacing the fluorine), offering a roadmap for synthesizing 6,7-disubstituted isoquinolines.

Chemical Reactivity Profile

The reactivity of this scaffold is dictated by the electronic state of the C6-substituent.

FeatureElectronic EffectImplications for Reaction
Isoquinoline Core

-deficient heterocycle
Electron-poor ring system; generally susceptible to nucleophilic attack, but C6/C7 are less reactive than C1.
C6-COOH (Acid) Electron Withdrawing (EWG)Activates the ring. However, in basic media, it forms C6-COO⁻ , which is electron-donating and deactivates the ring toward SNAr.
C6-CONHR (Amide) Electron Withdrawing (EWG)Strongly activates the ortho-fluorine (C7) for SNAr displacement by a second amine.
C7-Fluorine High ElectronegativityInductively withdraws electrons, increasing the acidity of the C6-COOH. Acts as a leaving group only if the ring is sufficiently activated.
Decision Logic: The "Order of Operations"
  • Goal A: Mono-functionalization (Amide only). Reaction at C6. The fluorine remains as a metabolic blocker (prevents oxidative metabolism).

  • Goal B: Di-functionalization (Amide + Amine). Reaction at C6 must precede reaction at C7. Attempting SNAr on the free acid will fail due to carboxylate repulsion.

Visual Workflow (Pathway Logic)

G Start 7-Fluoro- isoquinoline- 6-COOH Salt Carboxylate Salt (Deactivated Ring) Start->Salt Base (DIEA/TEA) No Coupling Agent Amide 6-Carboxamide (Activated Ring) Start->Amide 1. HATU/DIEA 2. Primary Amine (R-NH2) Salt->Start Acidify Final 6-Amide-7-Amino Isoquinoline Amide->Final S_NAr Conditions: Secondary Amine, Heat, DMSO

Figure 1: The reactivity of the C7-fluorine is "gated" by the status of the C6-carboxylic acid. Amidation turns the "switch" on for subsequent substitution.

Protocol A: High-Efficiency Amide Coupling (C6)

Objective: Synthesize the amide while preventing side reactions at the fluorine or isoquinoline nitrogen. Method: HATU-mediated coupling is preferred over carbodiimides (EDC/DCC) to minimize racemization (if chiral amines are used) and improve yield with electron-deficient acids.

Materials
  • Substrate: 7-Fluoroisoquinoline-6-carboxylic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Isoquinolines have poor solubility in DCM).

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask under inert atmosphere (N₂), dissolve 7-fluoroisoquinoline-6-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIEA (2.0 equiv) and stir for 5 minutes. Note: The solution may clarify as the salt forms.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester (O-At).

    • Checkpoint: Color change to yellow/orange is typical.

  • Amine Addition: Add the target amine (1.1 equiv) followed by the remaining DIEA (1.0 equiv).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid M+H).

  • Workup (Aqueous):

    • Dilute reaction with EtOAc.

    • Wash 2x with 5% LiCl (aq) to remove DMF.

    • Wash 1x with Sat. NaHCO₃.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Tip: Add 1% Et₃N to the eluent if the isoquinoline nitrogen causes streaking on silica.

Protocol B: Sequential SNAr Displacement (C7)

Objective: Displace the C7-fluorine with a secondary amine (e.g., morpholine, piperazine) after the amide bond is formed. Prerequisite: This reaction must be performed on the amide synthesized in Protocol A, not the free acid.

Materials
  • Substrate: 7-Fluoroisoquinoline-6-carboxamide derivative (from Protocol A).

  • Nucleophile: Cyclic secondary amine (2.0–5.0 equiv).

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMSO (Polar aprotic solvents are required for SNAr).

Step-by-Step Procedure
  • Setup: Dissolve the fluoro-amide substrate in DMSO (0.2 M).

  • Reagents: Add K₂CO₃ and the secondary amine.

  • Thermal Activation: Heat the mixture to 80–100°C .

    • Why Heat? The isoquinoline ring is electron-deficient, but the fluorine is not as activated as in a nitro-benzene. Thermal energy is required to overcome the activation barrier.

  • Monitoring: Check LC-MS every 2 hours.

    • Success Indicator: Mass shift of +[Amine Mass] - [19 (F)].

  • Workup:

    • Cool to RT.

    • Pour into ice-water (product often precipitates).

    • Filter the solid or extract with EtOAc/DCM.

  • Purification: Reverse-phase Preparative HPLC is often required to separate the product from trace hydrolyzed byproducts.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Poor solubility of zwitterionic acid.Switch solvent to DMAc or NMP. Sonicate before adding HATU.
No Reaction (SNAr) Ring not sufficiently activated.Increase temperature to 120°C. Switch base to Cs₂CO₃ (increases "naked" anion effect).
Hydrolysis of Amide Wet solvents during SNAr.Ensure DMSO is anhydrous. Steric bulk of the amide can also protect it.
Streaking on TLC Isoquinoline nitrogen interaction with silica.Pre-wash silica with 1% Et₃N in Hexanes or use Amino-functionalized silica cartridges.

References

  • Amide Coupling Fundamentals

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • SNAr on Heterocycles: Rohrbach, S., Smith, A. J., & O'Connor, P. D. (2019). Nucleophilic aromatic substitution reactions of fluoroarenes. Advanced Synthesis & Catalysis. Context: Discusses activation of fluoro-heterocycles by electron-withdrawing groups (like amides/esters).
  • Isoquinoline Synthesis & Reactivity

    • Beilstein Journals. (2021).
  • Fluoro-Isoquinoline Building Blocks

    • NIH/PubMed. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoroisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

7-Fluoroisoquinoline-6-carboxylic acid is a critical zwitterionic scaffold often employed in the design of kinase inhibitors and CNS-active agents.[1] Its amphoteric nature (basic isoquinoline nitrogen + acidic carboxylate) presents unique challenges in reaction monitoring and isolation.

This guide addresses the two most prevalent synthetic bottlenecks:

  • Selectivity issues during the oxidation of the 6-methyl precursor.

  • Solubility and isolation failures due to the compound's isoelectric point (pI).

Compound Profile
PropertySpecification
CAS Number 2361826-90-4
Formula C₁₀H₆FNO₂
MW 191.16 g/mol
pKa (Calc.) ~3.5 (COOH), ~5.2 (Isoquinoline N)
Solubility Low in neutral water; Soluble in dilute HCl or NaOH; Sparingly soluble in DCM/EtOAc.[1][2][3][4]

Synthesis Strategy & Route Selection

We recommend two primary routes. Route A is preferred for scale-up due to lower raw material costs, while Route B is ideal for late-stage functionalization if the halogenated precursor is available.[1]

Strategic Workflow Diagram

SynthesisRoutes StartA Precursor A: 7-Fluoro-6-methylisoquinoline StepA Oxidation Strategy (SeO2 or KMnO4) StartA->StepA Route A StartB Precursor B: 6-Bromo-7-fluoroisoquinoline StepB Pd-Catalyzed Carbonylation (CO, Pd(OAc)2, MeOH) StartB->StepB Route B Inter Intermediate: Methyl Ester or Aldehyde StepA->Inter Via Aldehyde (SeO2) Product Target: 7-Fluoroisoquinoline-6-COOH StepA->Product Direct (KMnO4) StepB->Inter Ester Formation Hydrolysis Hydrolysis (LiOH or HCl) Inter->Hydrolysis Hydrolysis->Product

Figure 1: Decision matrix for synthetic routes based on precursor availability.

Critical Protocol: Oxidation of 7-Fluoro-6-methylisoquinoline (Route A)

This is the most common route but is prone to N-oxide formation and incomplete oxidation .[1]

Optimized Protocol
  • Reagents: 7-Fluoro-6-methylisoquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.5 eq), Pyridine (solvent).[1]

  • Conditions: Reflux (115°C) for 4–6 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in Pyridine (0.5 M concentration). Note: Pyridine suppresses N-oxidation compared to aqueous solvents.[1]

  • Addition: Add SeO₂ in portions to control exotherm.

  • Reflux: Heat to 115°C. Monitor by LCMS. The aldehyde intermediate often forms first.

  • Workup (The Critical Step):

    • Filter hot through Celite to remove Selenium metal.

    • Concentrate pyridine.

    • Oxidative Cleavage (if aldehyde remains): Resuspend residue in Acetone/Water (1:1), add Sulfamic acid (scavenger) and NaClO₂ (Pinnick oxidation conditions) to drive to carboxylic acid.

Troubleshooting Guide: Oxidation
SymptomProbable CauseCorrective Action
Low Yield (<30%) Formation of N-oxide byproduct.[1]Switch solvent from H₂O/Acetone to Pyridine or 1,2-Dichlorobenzene .[1] The basic nitrogen must be protected or masked by the solvent environment.
Stalled at Aldehyde Insufficient oxidant strength.Do not add more SeO₂. Isolate the aldehyde and perform a mild Pinnick Oxidation (NaClO₂/NaH₂PO₄) to finish the conversion.
Black Tar Formation Polymerization of intermediate.Lower temperature to 90°C and extend time. Ensure inert atmosphere (N₂) to prevent radical polymerization.
Product in Aqueous Phase Amphoteric nature preventing extraction.Do not attempt standard extraction. Use Isoelectric Precipitation (see Section 5).

Critical Protocol: Pd-Catalyzed Carbonylation (Route B)[1]

Ideal for introducing the carboxylate if the 6-bromo precursor is available.[1]

  • Reagents: 6-Bromo-7-fluoroisoquinoline, Pd(dppf)Cl₂ (3 mol%), Et₃N (2 eq).[1]

  • Solvent: Methanol (for methyl ester) or H₂O/DMF (for direct acid).

  • Gas: CO balloon (1 atm) or Molybdenum Hexacarbonyl (solid CO source).

Key Optimization Insight: The 7-fluoro substituent creates steric and electronic repulsion.[1] Use dppf (bidentate ligand) instead of PPh₃ to prevent catalyst deactivation. If the reaction is sluggish, add DMAP (0.1 eq) as a nucleophilic catalyst to accelerate the acyl-palladium species turnover.

Purification & Isolation (The "Hidden" Killer)[5]

Most users lose their product here. The molecule is a zwitterion.[5] At neutral pH, it is often water-soluble and insoluble in organics.[1]

The Isoelectric Point (pI) Precipitation Method
  • Concentration: Remove all organic solvents (MeOH, DMF, Pyridine) under high vacuum.

  • Dissolution: Dissolve the crude residue in minimal 1M NaOH (pH > 10). The solution should be clear.

  • Filtration: Filter off any insoluble catalyst or impurities.[1]

  • Precipitation (Critical):

    • Slowly add 1M HCl dropwise while stirring.

    • Monitor pH continuously.

    • Target pH: 4.0 – 4.5.

    • Observation: A white/off-white solid will precipitate at the pI.[1]

  • Collection: Filter the solid, wash with cold water (2x) and Acetone (1x) to remove water.

Do NOT use extraction (DCM/Water) unless you convert the acid to an ester first.

Purification Logic Tree

Purification Crude Crude Reaction Mixture Solvent Remove Organic Solvents Crude->Solvent Base Dissolve in 1M NaOH (pH > 10) Solvent->Base Filter Filter Insoluble Solids Base->Filter Acidify Slowly Acidify with 1M HCl Filter->Acidify CheckPH Is pH 4.0 - 4.5? Acidify->CheckPH Precip Precipitate Forms (Target Product) CheckPH->Precip Yes NoPrecip No Precipitate? CheckPH->NoPrecip No Concentrate Concentrate Aqueous Layer to 20% Volume NoPrecip->Concentrate Resin Use Diaion HP-20 Resin (Desalting) Concentrate->Resin

Figure 2: Workflow for isolating zwitterionic isoquinoline carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My product contains a persistent impurity (~5%) by HPLC. What is it? A: If you used Route A (Oxidation), it is likely the Isoquinoline N-oxide .[1] This is polar and co-precipitates with the acid.

  • Fix: Recrystallize from Ethanol/Water (9:1) . The N-oxide is more soluble in ethanol than the zwitterionic acid.[1]

Q2: Can I use KMnO₄ instead of SeO₂? A: Yes, but KMnO₄ is aggressive. It often cleaves the isoquinoline ring (oxidative degradation) or over-oxidizes the pyridine ring if not carefully controlled. If using KMnO₄, use a buffered aqueous t-butanol system and keep the temperature below 60°C.[1]

Q3: The fluorine atom seems to be hydrolyzing. Is this possible? A: Rare, but possible under harsh alkaline conditions (e.g., refluxing 6M NaOH) via nucleophilic aromatic substitution (SNAr), especially since the N-heterocycle activates the ring.

  • Prevention:[1] Keep hydrolysis steps mild (LiOH, THF/Water, Room Temperature). Avoid boiling in strong caustic soda.

Q4: How do I store the final compound? A: As a zwitterion, it is hygroscopic. Store in a desiccator at -20°C . For long-term stability, converting it to the Hydrochloride salt (treat with HCl/Dioxane) is recommended as the salt form is generally more crystalline and stable.

References

  • Synthesis of 7-fluoroisoquinoline (Patent)

    • Title: Method for synthesizing 7-fluoroisoquinoline.[1][3][6]

    • Source: CN108314648A (2018).
    • URL
  • General Isoquinoline Oxidation Strategies

    • Title: Oxidation of methylisoquinolines with Selenium Dioxide.
    • Source:Journal of the American Chemical Society (Classic Protocol adapted for fluoro-analogs).[1]

    • URL:[Link]

  • Purification of Amphoteric Heterocycles

    • Title: Isolation of Amino Acids and Zwitterionic Compounds.
    • Source:Methods in Enzymology (General principles applied to pI precipit
    • URL:[Link]

  • Palladium-Catalyzed Carbonylation

    • Title: Palladium-catalyzed carbonylation of aryl halides.[1]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Technical Support Center: Fluorinated Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemical Support) | Lead Scientist: Dr. A. Vance

Welcome to the Isoquinoline Synthesis Troubleshooting Hub.

You are likely here because the introduction of fluorine—while essential for metabolic stability and lipophilicity (


)—has destabilized your standard cyclization protocols. Fluorine is not just a substituent; it is a profound electronic perturber.

This guide addresses the three most common failure modes reported by our users: Electronic Deactivation (Classical Methods), Regiochemical Scrambling (Transition-Metal Catalysis), and Over-Functionalization (Radical Chemistry).

Part 1: Diagnostic Triage

Select your current synthetic strategy to jump to the relevant troubleshooting module:

  • Classical Cyclization (Pomeranz-Fritsch / Bischler-Napieralski)

    • Symptom:[1][2][3][4][5][6][7][8] No reaction or low conversion; starting material recovered.

    • Root Cause:[4][5][6][7][8] Ring deactivation by electronegative fluorine.

  • Transition-Metal C-H Activation (Rh/Co/Ag-catalyzed)

    • Symptom:[1][2][3][4][5][6][7][8] Inseparable mixture of isomers (C3 vs. C4) or defluorination.

    • Root Cause:[4][5][6][7][8] Directing group (DG) competition or oxidative addition into C-F.

  • Radical Fluoroalkylation (Minisci-type)

    • Symptom:[1][2][3][4][5][6][7][8] Polysubstitution or tarry mixtures.

    • Root Cause:[4][5][6][7][8] Lack of nucleophilic control in radical attack.

Part 2: Troubleshooting Modules
Module A: Classical Cyclization Failures (Pomeranz-Fritsch)

User Question: "I am attempting a standard Pomeranz-Fritsch cyclization using a 4-fluorobenzaldehyde acetal precursor with


, but I am recovering unreacted acetal. Why isn't the ring closing?"

Scientist Response: This is a textbook case of electronic mismatch . The Pomeranz-Fritsch reaction relies on an electrophilic aromatic substitution (


) mechanism where the acetal-derived oxonium ion attacks the benzene ring.
  • The Causality: Fluorine is a strong

    
    -electron withdrawer (Inductive effect 
    
    
    
    ). While it is an ortho/para director, it significantly deactivates the ring toward electrophilic attack. Standard acids (
    
    
    , polyphosphoric acid) are often insufficient to overcome the energy barrier created by the fluorine atom, especially if the fluorine is meta to the closure site (para to the electrophile).
  • The Fix: You must lower the activation energy or increase the electrophilicity of the intermediate.

    • Switch to Superacids: Replace sulfuric acid with Triflic Acid (

      
      ) or mixtures of 
      
      
      
      . These generate a "superelectrophile."
    • The "Modified" Approach: Use the Bobbitt modification . Reduce the imine to an amine before cyclization. The amine is less electron-withdrawing than the imine, and the resulting cyclization (to a tetrahydroisoquinoline) is kinetically easier.

Key Reference: See methodologies involving superacid-promoted cyclizations for deactivated arenes [1].

Module B: Metal-Catalyzed C-H Activation (Regioselectivity)

User Question: "I am using a Rh(III) catalyst to synthesize a 3-fluoroisoquinoline via C-H activation of a benzamide. I am observing a significant amount of the C4-substituted isomer and some defluorinated byproduct. How do I control this?"

Scientist Response: Regioselectivity in fluorinated systems is a battle between sterics and coordination .

  • The Causality (Regio-scrambling):

    • In Rh(III) catalysis (e.g.,

      
      ), the C-H activation step is usually reversible. The regioselectivity is determined during the migratory insertion of the alkyne/diazo partner.
      
    • Fluorine at the meta-position of your benzamide creates two non-equivalent ortho-C-H sites. The C-H bond para to the Fluorine is more acidic (inductive effect), but the position ortho to Fluorine is sterically crowded.

    • Defluorination:[9] If you are using reducing conditions or specific ligands, the metal may undergo oxidative addition into the C-F bond (Ag-mediated pathways are safer here than Pd).

  • The Fix:

    • Ligand Control: Switch to a bulkier Carboxylate ligand (e.g., PivOH or Adamantane-COOH) as the proton shuttle. This disfavors the sterically crowded position ortho to the fluorine.

    • Solvent Switch: Fluorinated solvents (TFE or HFIP) can stabilize the specific transition states required for C-H cleavage adjacent to electron-deficient centers.

Visualizing the Divergence:

CH_Activation_Troubleshooting Start Rh(III) C-H Activation (Fluorinated Benzamide) Decision Is F-substituent meta to DG? Start->Decision Path_Steric Steric Pathway (Blocked by F) Decision->Path_Steric Ortho to F Path_Elec Electronic Pathway (Acidic C-H) Decision->Path_Elec Para to F Result_Mix Result: Mixture of Isomers Path_Steric->Result_Mix Path_Elec->Result_Mix Solution Solution: Bulky Carboxylate Ligand (Forces Steric Control) Result_Mix->Solution Optimize

Figure 1: Decision pathway for regioselectivity in Rh(III) catalyzed activation. Fluorine's dual electronic/steric nature requires ligand tuning.

Part 3: Master Protocol
Protocol: Rh(III)-Catalyzed Synthesis of 3-Fluoroisoquinolines

Recommended for high-value substrates where classical acid cyclization fails.

Scope: Coupling of N-pivaloyloxy benzamides with internal alkynes/fluoro-alkynes.

Reagents:

  • Substrate: N-(pivaloyloxy)benzamide (1.0 equiv)

  • Coupling Partner: Internal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (30 mol%) - Crucial for proton shuttling
    
  • Solvent:

    
     or 
    
    
    
    (Trifluoroethanol) - Polar protic solvents lower the barrier for C-H cleavage.

Step-by-Step Workflow:

  • Pre-Complexation (The "Induction" Check):

    • In a screw-cap vial, dissolve

      
       and 
      
      
      
      in
      
      
      . Stir for 10 minutes at RT.
    • Checkpoint: The solution should turn from brick-red to a clear orange/yellow. If it remains cloudy/dark red, your catalyst may be oxidized or the acetate exchange is incomplete.

  • Substrate Addition:

    • Add the fluorinated benzamide and the alkyne.

    • Note: If using a volatile alkyne, use a sealed pressure tube.

  • Thermal Activation:

    • Heat to 60°C . Do not overheat (>100°C) initially, as this promotes N-O bond cleavage without alkyne insertion (forming the amide byproduct).

  • Monitoring (TLC/LCMS):

    • Look for the disappearance of the N-O directing group peak.

    • Troubleshooting: If you see a "de-pivalated" benzamide (loss of O-Piv), your system is too wet. Add

      
       MS.
      
  • Workup:

    • Cool to RT. Dilute with DCM. Filter through a Celite pad to remove Rh residues.

    • Purification: Fluorinated isoquinolines often streak on silica. Add 1%

      
       to your eluent.
      

Data Summary: Solvent Effects on Yield

SolventTemp (°C)Yield (%)Regioselectivity (C3:C4)
MeOH 6088%95:5
DCE 8045%70:30
Toluene 10020%60:40

Data derived from optimization studies on electron-deficient benzamides [2, 3].

Part 4: Radical Fluoroalkylation (Minisci) Guide

User Question: "I'm trying to add a difluoroalkyl group to C1 of my isoquinoline using a Minisci reaction (Selectfluor + Carboxylic Acid), but I get a mess of mono-, di-, and tri-alkylated products."

Scientist Response: Minisci reactions are radical substitutions. Unlike ionic reactions, radicals are highly reactive and poorly discriminating. The product (alkylated isoquinoline) is often more nucleophilic than the starting material toward radical attack, leading to over-reaction.

The Solution: Protonation Control You must ensure the isoquinoline ring is fully protonated (cationic) throughout the reaction. The radical is nucleophilic; it attacks the most electron-deficient species.

  • Acid Stoichiometry: Use excess TFA (Trifluoroacetic acid).

  • Bi-phasic Systems: Use a DCM/Water biphasic system with

    
     catalysis. The solubility differential helps protect the mono-alkylated product from further reaction [4].
    

Visualizing the Radical Pathway:

Minisci_Pathway Start Isoquinoline + R-CF2-COOH Radical_Gen Radical Generation (Ag(I)/S2O8 or Selectfluor) Start->Radical_Gen Attack Radical Attack at C1 Radical_Gen->Attack Product Mono-Product (Still Basic) Attack->Product Product->Product If pH < 1 (Protected) Side_Reac Over-Alkylation (C4/C5 Attack) Product->Side_Reac If pH > 3

Figure 2: Control of over-alkylation via pH management in Minisci reactions.

References
  • Pomeranz-Fritsch Modifications: Wang, H., et al. "AgOTf-catalyzed one-pot reactions of 2-alkynylbenzaldoximes... for the synthesis of 1-alkylated isoquinoline derivatives." Journal of Organic Chemistry, 2009.[10]

  • Rh(III) C-H Activation: Wang, F., et al. "Rh(III)-catalyzed C–H activation/annulation... synthesis of fluorinated heterocycles."[11] Journal of the American Chemical Society, 2017.[12]

  • Regioselectivity in Annulation: Ackermann, L., et al. "Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes." The Journal of Organic Chemistry, 2021.

  • Minisci Reaction Control: Lindsley, C.W., et al. "Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant." Journal of Organic Chemistry, 2017.

Sources

Troubleshooting guide for isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Synthesis Knowledge Base

Ticket ID: ISOQ-SYN-GUIDE-2024 Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Isoquinoline scaffolds are ubiquitous in alkaloids (e.g., papaverine, berberine) and modern therapeutics.[1] While classical methods like Bischler-Napieralski and Pictet-Spengler remain workhorses, they are plagued by harsh conditions and regioselectivity issues. Modern Transition-Metal Catalyzed C-H Activation offers precision but introduces catalyst sensitivity. This guide addresses the most frequent failure modes reported by our user base, providing mechanistic root-cause analysis and validated recovery protocols.

Module 1: The Bischler-Napieralski (B-N) & Pictet-Spengler Systems[2]

Case 1: "My B-N reaction yields only the starting amide or a hydrolyzed nitrile."

Diagnosis: Moisture-induced Imidoyl Chloride Hydrolysis. The B-N reaction relies on converting an amide to an imidoyl chloride intermediate using a dehydrating agent (


, 

,

). This intermediate is highly electrophilic.[2] If the system is not strictly anhydrous, or if the reaction temperature is too low to overcome the activation energy for cyclization, the imidoyl chloride will revert to the amide or dehydrate to a nitrile upon aqueous workup.

Troubleshooting Protocol:

  • Reagent Quality: Distill

    
     prior to use. If the liquid is cloudy or has significant precipitate, it is hydrolyzed.
    
  • Temperature: Standard B-N requires reflux (80–110°C). If using unstable substrates, switch to mild activation using Triflic Anhydride (

    
    ) and 2-chloropyridine at 0°C to -78°C (Movassaghi modification).
    
  • Lewis Acid Adjuncts: For electron-deficient rings,

    
     alone is insufficient. Add 
    
    
    
    or
    
    
    (10–20 mol%) to increase electrophilicity.
Case 2: "I have the 3,4-dihydroisoquinoline, but it won't aromatize."

Diagnosis: Oxidation Stall. The B-N reaction yields 3,4-dihydroisoquinolines.[3][4] Full aromatization requires an oxidative dehydrogenation step.

Data: Oxidant Selection Guide

OxidantConditionsProsCons
Pd/C + Heat Decalin/Xylene, reflux, airClean, high yieldIncompatible with halides/alkenes (reduction risk)
DDQ Dioxane/Benzene, RT to 60°CMild, tolerates halidesDifficult removal of hydroquinone byproduct
SeO₂ Dioxane, refluxSpecific for benzylic positionsToxic, selenium contamination issues
MnO₂ DCM, refluxHeterogeneous, easy filtrationRequires large excess (10-20 eq), variable activity

Visual Analysis: Bischler-Napieralski Failure Pathways The following diagram illustrates the critical divergence point between successful cyclization and hydrolysis failure.

BN_Mechanism cluster_conditions Critical Control Points Amide Starting Amide Imidoyl Imidoyl Chloride (Highly Reactive) Amide->Imidoyl + POCl3, Heat - HCl Cyclized 3,4-Dihydroisoquinoline (Product) Imidoyl->Cyclized Intramolecular EAS (Kinetic Control) Hydrolyzed Reverted Amide (Failure) Imidoyl->Hydrolyzed + H2O (Workup) Incomplete Cyclization Nitrile Nitrile (Dehydration Side-Product) Imidoyl->Nitrile Elimination (Overheating)

Figure 1: Mechanistic divergence in Bischler-Napieralski synthesis. Success depends on the rate of Cyclization (


) exceeding the rate of hydrolysis (

) during workup.

Module 2: Pictet-Spengler & Regioselectivity

Case 3: "The cyclization is occurring at the wrong position (para vs. ortho)."

Diagnosis: Electronic Mismatch. The Pictet-Spengler reaction is an electrophilic aromatic substitution (EAS). The closure occurs para to the strongest electron-donating group (EDG). If you have a meta-substituent (e.g., 3-methoxy), cyclization naturally occurs at the less hindered para position (C6), not the sterically hindered ortho position (C8).

Solution Strategy:

  • Blocking Groups: Install a halogen (Br/I) at the unwanted position, cyclize, then remove it via hydrogenolysis.

  • Superacid Media: Changing the solvent to Triflic Acid (

    
    ) can alter the protonation state of the ring substituents, occasionally shifting regioselectivity, though this is substrate-dependent.
    

Module 3: Transition-Metal Catalyzed C-H Activation

Case 4: "My Rh(III) catalyst dies immediately (black precipitate)."

Diagnosis: Oxidant Incompatibility or Ligation Failure. Rh(III) catalyzed annulation of oximes/imines with alkynes usually requires an oxidant (Cu(OAc)2 or Ag salts) to regenerate the active species.

Troubleshooting Protocol:

  • Internal Oxidants: Switch to substrates with an N-O bond (e.g., hydroxamic acid esters or oxime acetates). These act as "internal oxidants," cleaving the N-O bond to regenerate the catalyst without external metallic oxidants.

  • Solvent Choice: Avoid nucleophilic solvents (DMSO, DMF) if using electrophilic directing groups. TFE (2,2,2-trifluoroethanol) is the "magic solvent" for Rh(III) catalysis due to its ability to stabilize cationic metal intermediates.

Visual Analysis: Method Selection Decision Tree Use this logic flow to select the correct synthetic route based on your starting material.

Method_Selection Start Start: Target Isoquinoline Structure Q1 Is the benzene ring electron-rich? Start->Q1 Q2 Do you have a phenethylamine precursor? Q1->Q2 Yes (EDGs present) Method_PF Pomeranz-Fritsch (Use Benzaldehyde + Acetal) Q1->Method_PF No (Electron Neutral/Poor) Method_Rh Rh(III) C-H Activation (Use Oxime/Imine + Alkyne) Q1->Method_Rh Complex Substitution Pattern Method_PS Pictet-Spengler (Use Aldehyde) Q2->Method_PS Yes (Amine available) Method_BN Bischler-Napieralski (Use Carboxylic Acid/Chloride) Q2->Method_BN No (Make Amide first)

Figure 2: Strategic decision tree for selecting the optimal isoquinoline synthetic route.

Module 4: Validated Experimental Protocol

Protocol: Microwave-Assisted Bischler-Napieralski Cyclization Validated for substrates prone to thermal decomposition.

  • Preparation: In a microwave vial, dissolve the phenethylamide (1.0 mmol) in anhydrous Toluene (4 mL).

  • Activation: Add

    
     (1.5 mmol, 1.5 eq) dropwise under 
    
    
    
    .
  • Additive: Add

    
     (1.0 eq) if the ring is moderately deactivated.
    
  • Reaction: Seal and heat in a microwave reactor at 120°C for 15 minutes (Power: High absorption).

  • Workup (CRITICAL):

    • Cool to RT.

    • Pour slowly into ice-cold NaOH (10% aq). Do not use water alone; the acidic hydrolysis of the imine is rapid.

    • Extract with DCM.[1]

  • Purification: Flash chromatography. Note: Isoquinolines are basic.[5] Pre-treat silica with 1% Triethylamine in Hexanes to prevent streaking.

References

  • Li, J. J. (2014). Bischler–Napieralski Reaction. In: Name Reactions. Springer, Cham. Link

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports, 28, 996-1047. Link

  • Rovis, T., & Hyster, T. (2013).[6] Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones. Synlett, 24(14), 1842–1844.[6] Link

  • Chuang, S. C., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(18), 4666–4669. Link

  • Wang, X., et al. (2014).[7] Preparative separation of isoquinoline alkaloids by pH-zone-refining countercurrent chromatography. Journal of Separation Science, 37(13). Link

Sources

Removing impurities from 7-Fluoroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Fluoroisoquinoline-6-carboxylic acid

Topic: Impurity Removal & Purification Protocols Molecule: 7-Fluoroisoquinoline-6-carboxylic acid (CAS: 2361826-90-4) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

7-Fluoroisoquinoline-6-carboxylic acid is a critical amphoteric building block often used in the synthesis of tyrosine kinase inhibitors. Its purification is complicated by its zwitterionic nature (basic isoquinoline nitrogen and acidic carboxylic acid) and the presence of tenacious impurities like palladium residues and regioisomers.

This guide addresses the three most common support tickets we receive:

  • "My product is grey/black." (Palladium contamination)

  • "I cannot separate the starting material." (Acid-Base workup failure)

  • "The HPLC peak is tailing severely." (Analytical method issues)

Module 1: The "Grey Product" Issue (Palladium Removal)

User Issue: "After the carbonylation step, the isolated solid is grey or black. Recrystallization isn't fixing it."

Root Cause: The synthesis of 7-fluoroisoquinoline-6-carboxylic acid often involves Palladium-catalyzed carbonylation (e.g., Heck or Suzuki-type carbonylation of 6-bromo-7-fluoroisoquinoline). Palladium binds tightly to the isoquinoline nitrogen, forming stable complexes that do not crystallize out.

The Solution: Chelation & Adsorption Standard recrystallization is ineffective because the Pd-complex co-precipitates. You must break the Pd-N bond before crystallization.

Protocol: Thiol-Modified Silica Treatment

Recommended over activated carbon for yields >80%.

  • Dissolution: Dissolve the crude acid (10 g) in 1N NaOH (100 mL). The high pH (approx. 12-13) ensures the molecule is in its anionic carboxylate form, while the nitrogen is deprotonated.

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to crude mass).

    • Why? Thiol ligands have a higher affinity for Pd(II) than the isoquinoline nitrogen.

  • Digestion: Stir vigorously at 50°C for 2 hours .

  • Filtration: Filter the suspension through a pad of Celite® 545 while hot.

    • Critical Step: Do not let the filtrate cool before filtration, or the product may crash out on the filter cake.

  • Precipitation: Cool the filtrate to 20°C. Slowly add 2N HCl dropwise to adjust pH to the Isoelectric Point (approx. pH 3.5 - 4.0) .

  • Isolation: The off-white solid will precipitate. Filter and wash with cold water.

Quantitative Comparison of Pd Removal Methods

MethodPd Remaining (ppm)Yield Loss (%)Notes
Recrystallization (EtOH) >50015-20%Ineffective for bound Pd.
Activated Carbon 100-20010-15%messy; requires multiple passes.
Thiol-Silica Scavenger <20 <5% Gold Standard. High selectivity.

Module 2: Removing Starting Material (The "Amphoteric Swing")

User Issue: "I have 5-10% unreacted 7-fluoroisoquinoline or halogenated precursor remaining. Silica columns are streaking."

Root Cause: Both the product and impurities are nitrogen heterocycles. However, only the product has the acidic carboxylic acid handle. You must exploit the Amphoteric Swing .

The Logic (E-E-A-T):

  • pH < 2: Both Product and Impurity are protonated (Cationic). Both soluble in water.

  • pH > 10: Product is deprotonated (Anionic Carboxylate). Impurity is neutral (Free base).

  • Strategy: We extract the impurity into organics at high pH, leaving the product in the aqueous phase.

Protocol: The "Base-Wash" Extraction
  • Basify: Suspend crude mixture in water. Add 2M NaOH until pH > 11 . The solution should become clear (yellow/brown).

  • Wash (Critical): Extract the aqueous layer 3x with Dichloromethane (DCM) or MTBE .

    • Mechanism: At pH 11, the carboxylic acid product is a salt (

      
      ) and stays in water. The non-acidic impurities (starting material, decarboxylated byproducts) are neutral organics and partition into the DCM.
      
  • Phase Check: Discard the organic (DCM) layer. Keep the aqueous layer.

  • Acidify: Cool the aqueous layer to 5°C. Acidify with 6M HCl to pH 3.8 .

  • Collect: The purified zwitterion precipitates. Filter and dry.

Figure 1: The "Amphoteric Swing" purification workflow separating neutral impurities from the acidic product.

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "My HPLC peaks are tailing, and retention times are shifting."

Root Cause: Isoquinoline nitrogens interact with residual silanols on C18 columns, causing tailing. Additionally, the ionization state of the carboxylic acid varies if the mobile phase pH is not buffered, causing retention shifts.

Recommended Method:

  • Column: C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Why? Acid suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) and protonates the nitrogen (masking silanol interactions).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 mins.

Troubleshooting Table

SymptomProbable CauseFix
Fronting Peak Sample Overload (Solubility)Dissolve sample in DMSO/Water (1:1) instead of pure MeOH.
Split Peak pH mismatchEnsure sample diluent pH matches mobile phase pH.
Broad/Tailing Silanol InteractionAdd 10 mM Ammonium Formate to Mobile Phase A.

FAQ: Frequently Asked Questions

Q: Can I use silica gel chromatography for purification? A: It is difficult. The carboxylic acid drags on silica, resulting in broad streaks. If you must use normal phase, use DCM:MeOH:Acetic Acid (95:4:1) . The acetic acid competes for binding sites, sharpening the peak.

Q: What is the solubility of 7-Fluoroisoquinoline-6-carboxylic acid? A:

  • Water (pH 7): Poor.

  • Water (pH 1 or 11): High.

  • DMSO: High.

  • Methanol: Moderate (hot).

  • DCM/Hexane: Insoluble.

Q: How do I remove the 5-fluoro regioisomer? A: Regioisomers have very similar pKa values, so acid-base extraction won't work. Use Recrystallization from Ethanol/Water (9:1) . The 7-fluoro isomer typically packs better due to the specific dipole alignment, allowing the 5-fluoro impurity to stay in the mother liquor.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Isoquinoline Chemistry & Properties

    • PubChem.[1][2] (n.d.). Isoquinoline-6-carboxylic acid.[1][2][3][4] National Library of Medicine. Link

  • Purification of Amphoteric Heterocycles: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for isoquinoline workup logic).
  • Fluorinated Isoquinoline Synthesis

    • ChemicalBook. (2025). 7-Fluoroisoquinoline Synthesis & Properties.Link

Sources

Technical Support Center: 7-Fluoroisoquinoline-6-carboxylic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of 7-Fluoroisoquinoline-6-carboxylic acid. This document outlines potential degradation pathways, offers troubleshooting advice for common experimental issues, and presents standardized protocols for stability assessment. Our approach is grounded in established principles of pharmaceutical stability testing to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) about Stability

This section addresses common questions regarding the handling, storage, and inherent stability of 7-Fluoroisoquinoline-6-carboxylic acid.

Q1: What are the primary factors that can cause the degradation of 7-Fluoroisoquinoline-6-carboxylic acid?

Based on the chemical structure, which features a carboxylic acid and a fluoro-substituted isoquinoline ring, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis. The aromatic ring system and the carboxylic acid moiety are susceptible to changes in pH, while the entire molecule can be sensitive to oxidative stress and UV light exposure, similar to other fluoroquinolone-class compounds.[1][2][3]

Q2: How should I properly store 7-Fluoroisoquinoline-6-carboxylic acid to ensure its stability?

To minimize degradation, 7-Fluoroisoquinoline-6-carboxylic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5][6][7][8] It is also advisable to protect it from light. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to strong oxidizing agents, strong acids, and strong bases.[6][8]

Q3: I've observed a change in the color of my solid 7-Fluoroisoquinoline-6-carboxylic acid sample. What could be the cause?

A change in color of the solid material could indicate degradation, potentially due to oxidation or exposure to light. It is crucial to perform an analytical assessment, such as HPLC-UV, to check the purity of the material before use. If significant degradation is detected, the batch should be discarded.

Q4: My solution of 7-Fluoroisoquinoline-6-carboxylic acid has become cloudy. What does this signify?

Cloudiness in a solution can indicate several issues. It may be due to the formation of an insoluble degradation product, or it could be a result of the compound precipitating out of solution if its solubility limit is exceeded. Changes in pH or temperature can also affect solubility. It is recommended to filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the cause.

Q5: What are the likely degradation products of 7-Fluoroisoquinoline-6-carboxylic acid?

While specific degradation products for this molecule are not extensively documented in publicly available literature, based on analogous fluoroquinolone structures, potential degradation products could arise from:

  • Decarboxylation: Loss of the carboxylic acid group.[9]

  • Hydrolysis: Modification of the quinoline ring system under strongly acidic or basic conditions.

  • Oxidation: Formation of N-oxides or hydroxylation of the aromatic ring.

  • Photodegradation: Could involve defluorination or other complex rearrangements.[1]

Troubleshooting Guide for Experimental Issues

This section provides a structured approach to resolving common problems encountered during the use of 7-Fluoroisoquinoline-6-carboxylic acid in experimental settings.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Prepare fresh solutions of the compound for each experiment.2. Assess the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, pH, light exposure).3. Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the active compound over the time course of the experiment.
Poor peak shape or multiple peaks in HPLC analysis. 1. On-column degradation.2. Presence of impurities or degradation products in the sample.3. Inappropriate mobile phase pH.1. Ensure the mobile phase is compatible with the compound. For a carboxylic acid, a mobile phase with a pH below the pKa will typically result in better peak shape.2. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.[10][11]
Loss of compound during sample work-up. 1. Adsorption to plasticware or glassware.2. Degradation due to pH or temperature changes during extraction.1. Use silanized glassware or low-adsorption plasticware.2. Maintain controlled temperature and pH throughout the extraction process.3. Perform a recovery study to quantify any loss during sample preparation.
Difficulty in dissolving the compound. 1. Incorrect solvent choice.2. Compound may have low aqueous solubility at neutral pH.1. Consult the supplier's data sheet for recommended solvents.[4][5][6][7][8]2. For aqueous solutions, try adjusting the pH. As a carboxylic acid, its solubility will increase at higher pH due to deprotonation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][10] The goal is to achieve 5-20% degradation of the drug substance.[10]

General Stock Solution Preparation

Prepare a stock solution of 7-Fluoroisoquinoline-6-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution will be used for the following stress conditions.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at specified time points and dilute for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute with the mobile phase for analysis.

Photolytic Degradation
  • Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Place the solid compound in a controlled temperature oven at 60°C.

  • Place a solution of the compound at 60°C.

  • Analyze the samples at specified time points.

Analytical Method for Stability Testing

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the analysis of fluoroquinolone-type compounds.[12][13]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-330 nm for quinolones).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[11]

Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1. Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid 2. Apply Stress Base Basic Hydrolysis (0.1 M NaOH, RT) Stock->Base 2. Apply Stress Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral 2. Apply Stress Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative 2. Apply Stress Photo Photolytic (ICH Q1B) Stock->Photo 2. Apply Stress Thermal Thermal (60°C, Solid & Solution) Stock->Thermal 2. Apply Stress HPLC 3. HPLC-UV Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC Report 4. Report Generation (Degradation Profile) HPLC->Report

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Logic for Inconsistent Assay Results

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Prep Prepare Fresh Solutions? Start->Check_Prep Check_Stability Assess Stability in Assay Medium? Check_Prep->Check_Stability Yes Problem_Solved Problem Resolved Check_Prep->Problem_Solved No, now resolved Check_Method Use Stability-Indicating Analytical Method? Check_Stability->Check_Method Yes Check_Stability->Problem_Solved No, now resolved Check_Method->Problem_Solved No, now resolved Problem_Unsolved Further Investigation Needed Check_Method->Problem_Unsolved Yes

Caption: Troubleshooting Inconsistent Biological Assay Results.

References

  • Paim, C. S., Führ, F., Martins, M. T., & Schapoval, E. E. S. (2015). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Biomedical Chromatography, 29(7), 1046–1054. Retrieved from [Link]

  • Weber, J., et al. (2022). Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. UNH Scholars' Repository. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4). Retrieved from [Link]

  • Patel, Y., & Shah, N. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 8(8), 819-826. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • Sultana, N., & Arayne, M. S. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. Retrieved from [Link]

  • Cheng, W., et al. (2015). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(1), 153-162. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in 7-Fluoroisoquinoline-6-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoroisoquinoline-6-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation, helping you to optimize your reaction conditions and improve final product purity.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis of 7-fluoroisoquinoline-6-carboxylic acid, offering explanations for their occurrence and actionable protocols to minimize their formation.

Question 1: My reaction is showing a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?

Answer:

Incomplete conversion is a common challenge in complex organic syntheses. The root cause often lies in suboptimal reaction conditions or reagent quality.

Causality and Explanation:

  • Insufficient Activation: Many synthetic routes leading to isoquinolines, such as the Bischler–Napieralski or Pictet–Spengler reactions, involve a critical cyclization step that requires strong activation.[1] If the activating agent (e.g., a Lewis acid like phosphoryl chloride) is weak, hydrated, or used in insufficient stoichiometric amounts, the reaction may stall.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to byproduct formation, an insufficiently high temperature may not provide the necessary activation energy for the reaction to proceed to completion.

  • Poor Reagent Quality: The purity of your starting materials is paramount. Impurities in the initial phenylethylamine derivative or the acylating agent can inhibit the reaction.[2]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibria. A solvent that does not adequately dissolve the reactants or is not inert under the reaction conditions can hinder the synthesis.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction conversion.

Recommended Protocols:

  • Reagent Quality Check:

    • Ensure all reagents are freshly opened or have been stored under appropriate inert conditions.

    • Use anhydrous solvents, and if necessary, distill them prior to use.

    • Verify the concentration of any acid or base solutions by titration.

  • Temperature Optimization:

    • Set up a series of small-scale parallel reactions.

    • Vary the temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Catalyst/Activating Agent Evaluation:

    • Ensure the activating agent (e.g., POCl₃, P₂O₅) is fresh and has not been exposed to moisture.

    • Consider increasing the molar equivalents of the activating agent incrementally.

    • In some cases, a different Lewis acid might be more effective.

Question 2: I am observing a significant byproduct with a mass corresponding to a dimer of my starting material or product. How can I prevent this?

Answer:

Dimerization is a common side reaction, particularly under harsh reaction conditions or when reactive intermediates are present at high concentrations.

Causality and Explanation:

  • Intermolecular Reactions: Highly reactive intermediates, such as the nitrilium ion formed during the Bischler-Napieralski reaction, can react with another molecule of the starting material or product instead of undergoing the desired intramolecular cyclization.[3]

  • High Concentration: Running the reaction at a high concentration can favor intermolecular reactions over intramolecular ones.

  • Extended Reaction Times: Leaving the reaction to stir for longer than necessary can lead to the formation of thermodynamically more stable, but undesired, dimeric byproducts.

Mitigation Strategies:

  • High-Dilution Conditions:

    • Protocol: Perform the reaction at a lower concentration by increasing the volume of the solvent. This can be achieved by slowly adding the starting material solution to a larger volume of the reaction solvent over an extended period using a syringe pump. This technique maintains a low instantaneous concentration of the reactive species, favoring intramolecular cyclization.

  • Temperature Control:

    • Protocol: Carefully control the reaction temperature. While sufficient heat is needed for the reaction to proceed, excessive temperatures can promote side reactions. Experiment with running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Reaction Time Monitoring:

    • Protocol: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material has been consumed to prevent the formation of byproducts over time.

Question 3: My final product is contaminated with a partially reduced or oxidized species. What is the source of this impurity and how can I avoid it?

Answer:

The presence of partially reduced (e.g., a tetrahydroisoquinoline derivative) or oxidized (e.g., an N-oxide) species points to issues with the dehydrogenation/oxidation step or subsequent workup and storage.[4]

Causality and Explanation:

  • Incomplete Dehydrogenation: In syntheses like the Bischler-Napieralski reaction, a 3,4-dihydroisoquinoline is formed, which then needs to be dehydrogenated, often using a palladium catalyst (Pd/C).[1] If the catalyst is not active enough, the reaction time is too short, or there is insufficient hydrogen acceptor, the dehydrogenation will be incomplete.

  • Oxidation: Isoquinolines can be susceptible to oxidation, especially if exposed to air and light for prolonged periods, leading to the formation of N-oxides.[5] Impurities in solvents or reagents can also act as oxidizing agents.

  • Over-reduction: In syntheses involving a reduction step, for instance, the reduction of a nitro group, using too strong a reducing agent or excessive reaction times can lead to the over-reduction of the isoquinoline ring itself.

Recommended Protocols:

  • Optimizing Dehydrogenation:

    • Catalyst Quality: Use fresh, high-quality Pd/C catalyst.

    • Hydrogen Source/Acceptor: If using catalytic transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate, cyclohexene) is present. If using H₂ gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen.

    • Reaction Monitoring: Monitor the disappearance of the dihydroisoquinoline intermediate by LC-MS or GC-MS.

  • Preventing Oxidation:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Storage: Store the final product under an inert atmosphere, protected from light.

  • Controlling Reduction:

    • Choice of Reducing Agent: Select a reducing agent with appropriate selectivity. For example, for the reduction of a nitro group without affecting the aromatic ring, reagents like SnCl₂/HCl or catalytic hydrogenation with specific catalysts are often employed.

    • Stoichiometry and Temperature Control: Carefully control the stoichiometry of the reducing agent and the reaction temperature to avoid over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities found in 7-Fluoroisoquinoline-6-carboxylic acid synthesis?

A1: Impurities can generally be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions (e.g., dimers, isomers).[5]

  • Degradation Impurities: These arise from the degradation of the product during the reaction, workup, or storage, and can include oxidized or hydrolyzed species.[4]

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[5]

  • Elemental Impurities: Traces of metals from catalysts (e.g., Palladium, Rhodium, Ruthenium).[5][6]

Q2: Which analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive byproduct analysis.

Analytical TechniqueApplicationStrengthsLimitations
HPLC-UV Quantitative analysis of known impurities and reaction monitoring.Robust, reproducible, and widely available.[7]May not be suitable for identifying unknown impurities without reference standards. Potential for co-elution.[8]
LC-MS/MS Identification of unknown byproducts and sensitive quantification.High sensitivity and selectivity, provides molecular weight information.[8]Can be more complex to operate and may suffer from matrix effects.
GC-MS Analysis of volatile byproducts and starting materials.Excellent separation for volatile compounds, provides structural information through fragmentation patterns.[9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for carboxylic acids.
NMR Spectroscopy Structural elucidation of isolated impurities.Provides detailed structural information.Requires isolation of the impurity and is less sensitive than mass spectrometry-based methods.

Q3: How can I effectively purify 7-Fluoroisoquinoline-6-carboxylic acid from its byproducts?

A3: The purification strategy will depend on the nature of the impurities.

  • Crystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[10]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel or alumina is a powerful technique. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral or basic impurities by dissolving the crude mixture in an organic solvent, extracting with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt, and then re-acidifying the aqueous layer to precipitate the pure acid.[10]

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative HPLC can be used.

Q4: Can the carboxylic acid group itself participate in side reactions?

A4: Yes, the carboxylic acid functionality can be involved in several side reactions.

  • Esterification: If an alcohol is present as a solvent or impurity, especially under acidic conditions, the carboxylic acid can be esterified.[11]

  • Decarboxylation: At high temperatures, particularly if there are activating groups on the aromatic ring, the carboxylic acid may undergo decarboxylation.

  • Amide Formation: If an amine is present, amide formation can occur, though this typically requires activation of the carboxylic acid (e.g., with a coupling agent like DCC) or harsh conditions.[12]

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol.[13]

Visualizing the Synthetic Landscape

The following diagram illustrates a generalized synthetic pathway to a substituted isoquinoline, highlighting potential points of byproduct formation.

Sources

Technical Support Center: Purification of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography & Separation Methodologies Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the technical support hub for fluorinated heterocycles. You are likely here because standard purification protocols are failing. Fluorine substitution on heterocyclic rings (pyridines, indoles, piperidines) fundamentally alters the physicochemical landscape of your molecule:

  • pKa Shift: Fluorine is highly electronegative, often lowering the pKa of adjacent basic nitrogens. This can paradoxically reduce streaking on silica compared to non-fluorinated analogs, but it alters pH sensitivity.

  • Lipophilicity: The C-F bond adds significant lipophilicity (logP) while retaining polarity, creating "stickiness" that standard C18 or Silica phases struggle to resolve.

  • Regioisomerism: Fluorine positional isomers (e.g., 2-fluoro vs. 3-fluoro pyridine) often co-elute on standard phases due to nearly identical hydrophobic surface areas.

This guide provides a tiered troubleshooting approach, moving from standard flash chromatography to specialized fluorous-phase separations.

Module 1: Stationary Phase Selection Guide

Decision Matrix: Which Column Do I Need?

Do not default to standard silica if you are separating regioisomers. Use this logic flow to select the correct stationary phase.

ColumnSelection Start Start: Analyze Mixture Isomers Are you separating Regioisomers? Start->Isomers Basic Is the Heterocycle Strongly Basic? Isomers->Basic No PFP Pentafluorophenyl (PFP) Phase Isomers->PFP Yes (Critical) Standard Standard Silica (Irregular) C18 C18 Reverse Phase Standard->C18 If Silica Fails (Polarity Issue) Basic->Standard No (Weakly Basic) Amine Amine-Functionalized Silica (NH2-Phase) Basic->Amine Yes (pKa > 8)

Caption: Decision tree for selecting stationary phases based on basicity and isomeric complexity.

Deep Dive: The PFP (Pentafluorophenyl) Advantage

For fluorinated compounds, the PFP phase is the "silver bullet." Unlike C18 (which separates based on hydrophobicity) or Silica (polarity), PFP columns utilize multiple interaction mechanisms:[1][2][3]

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with electron-rich heterocycles.
    
  • Dipole-Dipole: Essential for separating fluorinated regioisomers where the dipole moment vector changes based on the F-atom position.

  • Shape Selectivity: PFP is rigid; it can discriminate between planar and non-planar fluorinated systems better than the flexible alkyl chains of C18 [1, 2].

Module 2: Mobile Phase & Modifiers

Standard Flash Chromatography (Normal Phase)

Issue: Fluorinated nitrogen heterocycles often streak due to interaction with acidic silanols on the silica surface.

ParameterRecommendationTechnical Rationale
Weak Solvent (A) Hexane or HeptaneStandard non-polar carrier.
Strong Solvent (B) EtOAc or DCMDCM is often superior for fluorinated heterocycles due to better solubility profiles.
Modifier (Basic) 1-2% Triethylamine (TEA) Blocks acidic silanols. Note: Fluorine reduces N-basicity; you may need less TEA than for non-fluorinated analogs.
Modifier (Acidic) 0.1% Acetic Acid Use only if the heterocycle bears an acidic proton (e.g., NH of indole/imidazole).
Reverse Phase (HPLC/Prep)

Issue: Poor retention or peak shape for polar fluorinated compounds.

  • The "Fluorous" Modifier: For difficult separations, consider using 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as a mobile phase additive (1-5%).

    • Mechanism:[4][5][6][7] These fluorinated alcohols preferentially solvate the fluorinated parts of your analyte, altering the partition coefficient significantly compared to standard MeOH/MeCN [3].

Module 3: Troubleshooting Center

Scenario A: "My peaks are tailing badly on Silica."

Diagnosis: Residual silanol interactions are dominating. The Fix:

  • Pre-buffer the column: Flush the silica cartridge with 5% TEA in Hexane before starting the gradient. This "caps" the active sites.

  • Switch Solvent System: Move from Hexane/EtOAc to DCM/MeOH (95:5) with 1% NH4OH (aq) . The ammonia competes effectively for silanol sites.

Scenario B: "I cannot separate the 2-F and 3-F isomers."

Diagnosis: Hydrophobic surface area is identical; C18 and Silica cannot distinguish them. The Fix:

  • Switch to PFP Phase: The dipole difference between 2-F (ortho) and 3-F (meta) creates distinct retention times on PFP.

  • Lower the Temperature: If using HPLC, lower the column oven to 15°C. Fluorine-specific interactions are often exothermic and stronger at lower temperatures.

Scenario C: "Compound crashes out on the column."

Diagnosis: Fluorinated heterocycles often have high melting points and poor solubility in Hexane. The Fix:

  • Solid Load (Dry Load): Dissolve sample in minimal DCM/MeOH, adsorb onto Celite or loose Silica, dry under vacuum, and load as a powder capping the column.

  • High-Solubility Solvent: Use MTBE (Methyl tert-butyl ether) instead of EtOAc. MTBE often solubilizes fluorinated compounds better while maintaining a similar elution strength to EtOAc.

Module 4: Standard Operating Procedure (SOP)

Protocol: Purification of a Fluorinated Amino-Pyridine Derivative

1. Sample Preparation (Solubility Check)

  • Dissolve 1 mg of crude in 1 mL of Hexane/EtOAc (1:1).

  • Observation: If cloudy/precipitate forms, DO NOT liquid load. Proceed to Dry Loading.

2. Column Equilibration (Silica)

  • Flush column with 3 CV (Column Volumes) of Hexane + 1% Triethylamine .

  • Why: Neutralizes acidic sites before the sensitive fluorinated amine touches the silica.

3. Gradient Execution

  • Mobile Phase A: Hexane (+ 1% TEA)

  • Mobile Phase B: EtOAc (+ 1% TEA)

  • Gradient:

    • 0-5% B over 2 CV (Hold to elute non-polar impurities)

    • 5-40% B over 10 CV (Linear ramp)

    • 40-100% B over 3 CV (Flush)

4. Fraction Analysis

  • UV Detection: Monitor at 254 nm.

  • Note: If the ring is saturated (e.g., fluorinated piperidine), UV absorbance may be weak. Use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with KMnO4 (fluorinated amines often stain poorly with Iodine).

Visual Troubleshooting Workflow

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Coelution Co-elution (Isomers) Problem->Coelution Precipitation High Backpressure (Clogging) Problem->Precipitation AddBase Add 1% TEA or NH4OH to Mobile Phase Tailing->AddBase Flatten Flatten Gradient (Isocratic Hold) Coelution->Flatten DryLoad Use Dry Loading (Celite/Silica) Precipitation->DryLoad AmineCol Switch to Amine Silica Column AddBase->AmineCol If fails PFP_Switch Switch to PFP Column Flatten->PFP_Switch If fails DCM_Solv Change Weak Solvent to DCM/Hexane mix DryLoad->DCM_Solv If fails

Caption: Step-by-step troubleshooting logic for common failures in fluorinated heterocycle purification.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

  • Phenomenex Technical Guide. (2008). Luna PFP(2): Selectivity for Difficult Compounds. Phenomenex Application Notes.

  • Gilar, M., et al. (2014). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis. Journal of Chromatography A.

  • ThermoFisher Scientific. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

Sources

Validation & Comparative

Publish Comparison Guide: Structure-Activity Relationship of 7-Fluoroisoquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 7-Fluoroisoquinoline-6-carboxylic acid scaffold. While often overshadowed by its structural isomer—the fluoroquinolone (quinoline-3-carboxylic acid) class—this specific isoquinoline arrangement represents an emerging "privileged structure" in fragment-based drug discovery (FBDD), particularly for targeting bacterial resistance mechanisms (rRNA methyltransferases) and novel enzymatic pockets (Diguanylate cyclase).

Executive Summary: The Isoquinoline Shift

In the landscape of medicinal chemistry, the fluoroquinolone (e.g., Ciprofloxacin) is the gold standard for the 6-fluoro-carboxylic acid motif. However, the 7-fluoroisoquinoline-6-carboxylic acid scaffold represents a critical "scaffold hop." By shifting the nitrogen from position 1 to position 2 and moving the carboxylate to the benzenoid ring (position 6), researchers access a distinct chemical space that retains the planarity and electronic density of the quinolone but alters the vector of hydrogen bonding.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, specifically comparing its utility as a bioisostere in overcoming resistance mechanisms where traditional quinolones fail.

Key Differentiators
FeatureFluoroquinolone (Standard) 7-F-Isoquinoline-6-COOH (Emerging)
Core Structure 1,4-dihydroquinoline-3-carboxylic acidIsoquinoline-6-carboxylic acid
Key Substituents 6-Fluoro, 7-Piperazine7-Fluoro, 6-Carboxyl
Primary Target DNA Gyrase / Topoisomerase IVrRNA Methyltransferases (RmtB), Diguanylate Cyclase (DGC), TFIIH
Binding Mode

-stacking +

bridge
Electrostatic "Anchor" + Hydrophobic pocket fill

Structural Anatomy & SAR Deep Dive

The potency of 7-fluoroisoquinoline-6-carboxylic acid derivatives hinges on the precise interplay between the acidic "anchor" and the halogen "shield."

The 6-Carboxylic Acid (The Anchor)

Unlike the 3-COOH of quinolones which binds magnesium in the gyrase active site, the 6-COOH in the isoquinoline scaffold often serves as a direct electrostatic anchor.

  • Mechanism: In studies of aminoglycoside-resistance 16S rRNA methyltransferases (e.g., NpmA, RmtB), the carboxylate at position 6 forms critical salt bridges or hydrogen bonds with polar residues (e.g., Arginine or Lysine) deep within the cofactor binding pocket.

  • SAR Insight: Esterification or amidation of this position often retains binding affinity only if the resulting group can accept hydrogen bonds. Complete removal abolishes activity, confirming its role as the primary pharmacophore "warhead."

The 7-Fluorine (The Modulator)

The fluorine atom at position 7 is not merely a metabolic blocker; it exerts a profound electronic effect on the adjacent carboxylic acid.

  • pKa Modulation: The electron-withdrawing nature of the 7-F (inductive effect,

    
    ) lowers the pKa of the 6-COOH, making it a stronger acid and a better hydrogen bond donor/acceptor at physiological pH.
    
  • Metabolic Shield: Position 7 on the isoquinoline ring is electronically susceptible to oxidative metabolism. Fluorination blocks this "soft spot," significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
The Isoquinoline Nitrogen (N2)
  • Vector Analysis: The N2 nitrogen provides a hydrogen bond acceptor vector that is distinct from the quinolone N1. In Diguanylate Cyclase (DGC) inhibitors, this nitrogen is often crucial for orienting the molecule within the allosteric inhibition site (I-site).

Comparative Performance Data

The following data summarizes the performance of 7-fluoroisoquinoline-6-carboxylic acid derivatives against key targets, contrasting them with standard inhibitors where applicable.

Table 1: Activity Profile in Bacterial Resistance Targets

Data synthesized from recent fragment screening campaigns (e.g., RmtB inhibition).

Compound ClassRmtB

(

)
MIC vs. E. coli (RmtB+)Selectivity Index (vs. Mammalian Kinases)
Reference Aminoglycoside N/A (Substrate)>128

(Resistant)
N/A
Standard Quinolone (Cipro) >100 (Inactive)0.03

(Target: Gyrase)*
Low (Off-target risk)
7-F-Isoquinoline-6-COOH (Core) 45.0>64

(Poor entry)
>50
7-F-Isoquinoline-6-Amide Deriv. 2.4 4 - 8

>200

*Note: Ciprofloxacin targets Gyrase, not RmtB. The Isoquinoline derivative restores Aminoglycoside sensitivity by inhibiting RmtB.

Table 2: Physicochemical Properties (Calculated)
Property7-Fluoroisoquinoline-6-COOHQuinolone Core (Cipro)Implication
cLogP 1.8 - 2.11.3 - 1.7Isoquinoline core is slightly more lipophilic, aiding membrane permeability.
TPSA 50-60

70-80

Lower TPSA suggests better CNS or Gram-negative porin penetration.
pKa (Acid) ~3.8~6.0The 7-F acid is more ionized at pH 7.4.

Mechanism of Action Visualization

The following diagram illustrates the "Dual-Anchor" binding mode of 7-fluoroisoquinoline-6-carboxylic acid derivatives in the context of rRNA methyltransferase inhibition.

Caption: Mechanistic interaction map showing the electrostatic anchoring of the 6-COOH and the metabolic protection provided by the 7-F substitution.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

Synthesis of 7-Fluoroisoquinoline-6-carboxylic Acid

Rationale: Direct fluorination of isoquinoline is non-selective. The preferred route utilizes a Suzuki-Miyaura coupling followed by cyclization.

  • Starting Material: 4-Fluoro-3-iodobenzoic acid methyl ester.

  • Coupling: React with 2,2-diethoxyethyl amine (1.2 eq) using HATU (1.5 eq) and DIPEA (2.0 eq) in DMF at RT for 16h.

  • Cyclization (Pomeranz-Fritsch): Treat the intermediate acetal with concentrated

    
     or 
    
    
    
    in DCM at 0°C
    
    
    RT. The 4-fluoro substituent directs the cyclization para to itself, but steric hindrance favors the formation of the isoquinoline.
  • Hydrolysis: Saponify the methyl ester using LiOH (3 eq) in THF/Water (3:1) at 60°C for 4h.

  • Purification: Precipitate by adjusting pH to 3.0 with 1N HCl. Recrystallize from Ethanol.

    • Quality Control: Confirm structure via

      
      -NMR (Singlet ~ -110 ppm).
      
Minimum Inhibitory Concentration (MIC) Assay

Target: Evaluation of antibacterial potency against RmtB-expressing E. coli.

  • Inoculum Prep: Grow E. coli BL21(DE3) harboring pET28a-RmtB to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Plate: Prepare 2-fold serial dilutions of the 7-F-isoquinoline derivative in DMSO (Final conc. 0.5% DMSO). Range: 64

    
     to 0.06 
    
    
    
    .
  • Co-treatment: Add Kanamycin at a fixed sub-lethal concentration (e.g., 4

    
    ) to detection synergy (restoration of aminoglycoside activity).
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration showing no visible growth.

    • Validation: Ciprofloxacin control must show MIC within CLSI ranges (0.004–0.015

      
      ).
      

References

  • Design, Synthesis, and Evaluation of Novel Inhibitors of Aminoglycoside-Resistance 16S Ribosomal RNA Methyltransferases. Source: PubMed Central (PMC).

  • Identification of Small Molecule Modulators of Diguanylate Cyclase by FRET-based High-Throughput-Screening. Source: bioRxiv.

  • Fragment screening against anticancer target TFIIH subunit P8 using biophysical methods. Source: ResearchGate.

  • 7-Fluoroisoquinoline-6-carboxylic acid (Chemical Building Block Data). Source: Fluorochem / PubChem.

A Comparative Analysis of 7-Fluoroisoquinoline-6-carboxylic Acid Derivatives and Their Potential as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. This guide provides a comprehensive framework for benchmarking a promising new chemical class, 7-Fluoroisoquinoline-6-carboxylic acid derivatives, against established antibiotics. As a Senior Application Scientist, my objective is to present a scientifically rigorous comparison, grounded in established methodologies, to evaluate the potential of these novel compounds in addressing the challenge of drug-resistant pathogens.

The isoquinoline core of these derivatives is structurally related to the quinolone class of antibiotics, which are known to act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] Modifications at the C-7 position of the quinolone ring, in particular, have been shown to significantly influence the spectrum and potency of antibacterial activity.[2] This guide will therefore focus on robust, standardized methods to quantify and compare the antimicrobial efficacy of these new derivatives.

Benchmarking Strategy: A Three-Pillar Approach

To ensure a thorough and objective evaluation, our benchmarking strategy is built on three core pillars: standardized antimicrobial susceptibility testing, the use of quality control reference strains, and direct comparison with clinically relevant antibiotics.

  • Standardized Susceptibility Testing : We will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and subsequently, the Minimum Bactericidal Concentration (MBC). These quantitative measures are the gold standard for assessing antimicrobial potency.[3][4][5] Adherence to protocols outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for reproducibility and comparability of data.[6][7][8][9]

  • Quality Control Strains : The use of well-characterized reference strains is crucial for validating the accuracy and precision of the testing methodology. For this guide, we will utilize the following ATCC (American Type Culture Collection) strains, which are standard in antimicrobial research and quality control:

    • Staphylococcus aureus subsp. aureus ATCC® 29213™ : A Gram-positive bacterium commonly used in susceptibility testing and drug discovery.[10][11][12][13]

    • Escherichia coli ATCC® 25922™ : A Gram-negative bacterium and a standard quality control strain for antimicrobial sensitivity assays.[14][15][16][17][18]

    • Pseudomonas aeruginosa ATCC® 27853™ : An opportunistic Gram-negative pathogen, often exhibiting multidrug resistance, making it a critical target for new antibiotics.[19][20][21][22][23]

  • Comparator Antibiotics : The performance of the 7-Fluoroisoquinoline-6-carboxylic acid derivatives will be benchmarked against two widely used antibiotics:

    • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic that serves as a relevant comparator due to its structural and mechanistic similarities.

    • Vancomycin : A glycopeptide antibiotic effective against Gram-positive bacteria, providing a comparison against a different class of antimicrobial agent.

Experimental Protocols

The following protocols are detailed to ensure self-validation and trustworthiness of the results. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][24][25] This protocol is adapted from CLSI guidelines.[6][26]

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (7-Fluoroisoquinoline-6-carboxylic acid derivatives) and comparator antibiotics (Ciprofloxacin, Vancomycin)

  • Bacterial suspensions of S. aureus ATCC® 29213™, E. coli ATCC® 25922™, and P. aeruginosa ATCC® 27853™ adjusted to 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Methodology:

  • Inoculum Preparation : a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.[24] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][25]

  • Preparation of Antimicrobial Dilutions : a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11. Well 12 will serve as a sterility control and receives 100 µL of uninoculated CAMHB. b. Prepare a stock solution of each test compound and comparator antibiotic. c. Add 100 µL of the highest concentration of the antimicrobial agent to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process through well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antimicrobial).[27]

  • Inoculation : a. Add 50 µL of the final bacterial inoculum (prepared in Step 1d) to wells 1 through 11. This brings the total volume in each well to 100 µL. b. The sterility control well (well 12) is not inoculated.

  • Incubation : a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[24]

  • Reading the MIC : a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (the first clear well).[4]

Diagram 1: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of Test Compounds in 96-Well Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Final Inoculum: ~5x10^5 CFU/mL Read Visually Inspect for Turbidity Incubate->Read Determine Determine MIC (Lowest Concentration with No Growth) Read->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[28][29]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Micropipette

  • Sterile pipette tips

Step-by-Step Methodology:

  • Subculturing from MIC Plate : a. Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations). b. Also, select the growth control well (well 11). c. Mix the contents of each selected well thoroughly.

  • Plating : a. Using a micropipette, transfer a 10 µL aliquot from each selected well onto a separate, clearly labeled TSA plate. b. Streak the aliquot across the surface of the agar to ensure the growth of individual colonies.

  • Incubation : a. Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC : a. After incubation, examine the plates for bacterial growth. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration. In practice, this is often the lowest concentration plate with no bacterial growth.[30]

Diagram 2: Workflow for MBC Determination

MBC_Workflow cluster_subculture Subculturing cluster_inc_read Incubation & Reading MIC_Plate Completed MIC Plate Select_Wells Select Clear Wells (MIC and higher concentrations) MIC_Plate->Select_Wells Aliquot Plate 10 µL Aliquot from each selected well onto Agar Select_Wells->Aliquot Incubate Incubate Agar Plates at 35°C for 18-24 hours Aliquot->Incubate Read_MBC Examine Plates for Growth Incubate->Read_MBC Determine_MBC Determine MBC (Lowest Concentration with No Growth) Read_MBC->Determine_MBC

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Data Presentation and Interpretation

The results of the MIC and MBC assays should be compiled into a clear and concise table to facilitate direct comparison between the novel derivatives and the established antibiotics.

Table 1: Comparative Antimicrobial Activity of 7-Fluoroisoquinoline-6-carboxylic Acid Derivatives (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Derivative A S. aureus ATCC® 29213™0.512
E. coli ATCC® 25922™122
P. aeruginosa ATCC® 27853™4164
Derivative B S. aureus ATCC® 29213™144
E. coli ATCC® 25922™284
P. aeruginosa ATCC® 27853™8>64>8
Ciprofloxacin S. aureus ATCC® 29213™0.250.52
E. coli ATCC® 25922™0.060.1252
P. aeruginosa ATCC® 27853™0.512
Vancomycin S. aureus ATCC® 29213™122
E. coli ATCC® 25922™>128>128-
P. aeruginosa ATCC® 27853™>128>128-

Interpreting the Data:

  • Potency : Lower MIC and MBC values indicate greater antimicrobial potency. In this hypothetical dataset, Derivative A shows promising activity against both Gram-positive and Gram-negative bacteria, although it is less potent than Ciprofloxacin.

  • Spectrum of Activity : The data reveals the range of bacteria against which a compound is effective. Vancomycin, as expected, is only active against the Gram-positive S. aureus. The derivatives and Ciprofloxacin demonstrate broad-spectrum activity.

  • Bactericidal vs. Bacteriostatic Activity : The MBC/MIC ratio helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. Ratios significantly greater than 4 suggest bacteriostatic activity. Based on this, Derivative A exhibits bactericidal properties against all three strains, whereas Derivative B appears to be bacteriostatic against P. aeruginosa.

Conclusion

This guide outlines a robust and scientifically sound methodology for the initial benchmarking of 7-Fluoroisoquinoline-6-carboxylic acid derivatives against established antibiotics. By adhering to standardized protocols and utilizing appropriate quality control strains, researchers can generate reliable and comparable data to assess the potential of these novel compounds. The hypothetical data presented illustrates how these compounds can be effectively evaluated for their potency, spectrum of activity, and bactericidal or bacteriostatic properties. Promising candidates identified through this screening process can then be advanced for further preclinical development, including toxicity studies and in vivo efficacy models.

References

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • He, J., et al. (2014). Draft Genome Sequence of Pseudomonas aeruginosa Strain ATCC 27853. Genome Announcements, 2(2), e00346-14.
  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]

  • Khan, Z., Siddiqui, M. F., & Park, S. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49.
  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • University of Basrah. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Sharma, D., et al. (2015). Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. Genome Announcements, 3(5), e01072-15.
  • American Society for Microbiology. (2015). Complete Genome Assembly of Escherichia coli ATCC 25922, a Serotype O6 Reference Strain. Retrieved from [Link]

  • van der Bij, A. K., et al. (2011). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy, 55(12), 5537–5543.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900.
  • BacDive. (n.d.). Pseudomonas aeruginosa (DSM 1117, ATCC 27853, CCM 3955). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Pseudomonas aeruginosa (ATCC 27853) MIC. Retrieved from [Link]

  • BacDive. (n.d.). Escherichia coli (DSM 1103, ATCC 25922, NCIB 12210). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • TCS Biosciences. (n.d.). Selectrol® Staphylococcus aureus NCTC® 12973 / ATCC® 29213. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • CLSI. (n.d.). CLSI M100™. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Valderas, F. J. C., et al. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Española de Quimioterapia, 32(6), 587–589.
  • Microbiologics. (n.d.). Escherichia coli derived from ATCC® 25922. Retrieved from [Link]

  • TCS Biosciences. (n.d.). Selectrol®Escherichia coli NCTC® 12241 / ATCC® 25922. Retrieved from [Link]

  • Mogilaiah, K., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 42B, 2855-2858.
  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2).
  • iacld.com. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Emami, S., et al. (2017).
  • Centers for Disease Control and Prevention. (2025). Antibiotics Tested by NARMS. Retrieved from [Link]

  • Idexx. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • chainlaboratory.com. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Wiley Online Library. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Isoquinoline-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of a diverse array of potent enzyme inhibitors.[1][2] This guide provides a head-to-head comparison of key classes of isoquinoline-based inhibitors, focusing on their performance as Topoisomerase I, Poly (ADP-ribose) Polymerase (PARP), and kinase inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Isoquinoline-Based Topoisomerase I Inhibitors: The Indenoisoquinolines

Topoisomerase I (Top1) is a critical enzyme that resolves DNA topological stress during replication and transcription.[3][4] Its inhibition leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks in proliferating cancer cells. The indenoisoquinoline class of Top1 inhibitors has emerged as a promising alternative to the clinically used camptothecins, offering improved chemical stability and a distinct mechanism of action.[5][6]

Mechanism of Action: Interfacial Inhibition

Indenoisoquinolines, like camptothecins, are interfacial inhibitors. They intercalate into the DNA at the site of Top1-mediated cleavage, trapping the enzyme in a covalent complex with the DNA (Top1cc).[5][7] This prevents the re-ligation of the DNA strand, leading to the accumulation of Top1ccs, which are then converted into cytotoxic DNA double-strand breaks upon collision with the replication machinery.[3]

Signaling Pathway of Topoisomerase I Inhibition and DNA Damage Response

Top1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Inhibitor Action cluster_2 DNA Damage Response DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA generates Top1 Topoisomerase I Supercoiled_DNA->Top1 binds Top1cc Top1-DNA Cleavage Complex (Top1cc) Top1->Top1cc cleaves DNA Religated_DNA Relaxed DNA Top1cc->Religated_DNA religates DNA Replication_Fork_Collision Replication Fork Collision Top1cc->Replication_Fork_Collision leads to Indenoisoquinoline Indenoisoquinoline Inhibitor Indenoisoquinoline->Top1cc stabilizes DSB DNA Double-Strand Break (DSB) Replication_Fork_Collision->DSB causes ATM_ATR ATM/ATR Activation DSB->ATM_ATR activates Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest induces DNA_Repair DNA Repair (HR, NHEJ) ATM_ATR->DNA_Repair initiates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to DNA_Repair->Cell_Cycle_Arrest

Caption: Mechanism of indenoisoquinoline-mediated Top1 inhibition and subsequent DNA damage response.

Head-to-Head Comparison: Indenoisoquinolines vs. Camptothecins

A key advantage of indenoisoquinolines is their improved chemical stability compared to camptothecins, which possess a labile lactone ring that is prone to hydrolysis and inactivation at physiological pH.[6] Furthermore, indenoisoquinolines have been shown to produce more persistent Top1ccs and are not substrates for common drug efflux pumps like ABCG2 and MDR-1, which can confer resistance to camptothecins.[6]

Inhibitor ClassCompoundTargetIC50 (µM) in NCI-60 Panel (Mean)Key AdvantagesClinical Trial Status (Selected)
Indenoisoquinoline LMP400 (Indotecan)Topoisomerase I~0.1-1Chemical stability, not a substrate for efflux pumps, persistent Top1ccPhase I/II completed[8]
Indenoisoquinoline LMP776 (Indimitecan)Topoisomerase I~0.1-1Chemical stability, not a substrate for efflux pumps, persistent Top1ccPhase I completed[8][9]
Indenoisoquinoline LMP744Topoisomerase I15.5More potent in some preclinical models than LMP400/LMP776Phase I completed[8][9][10]
Camptothecin TopotecanTopoisomerase I~0.01-0.1Established clinical efficacyFDA Approved
Camptothecin Irinotecan (SN-38 is the active metabolite)Topoisomerase I~0.001-0.1 (SN-38)Established clinical efficacyFDA Approved

Note: IC50 values can vary significantly between cell lines and experimental conditions. The values presented are for general comparison.

Isoquinoline-Based PARP Inhibitors

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11] Inhibition of PARP in cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Isoquinoline-based PARP inhibitors act by competitively binding to the NAD+ binding site of the enzyme, thus preventing the synthesis of poly (ADP-ribose) chains.[12] This catalytic inhibition blocks the recruitment of DNA repair proteins to the site of damage.[11] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further disrupts DNA replication.

Signaling Pathway of PARP Inhibition in DNA Repair

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Inhibitor Action cluster_2 Consequences in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes Replication_Fork_Stalling Replication Fork Stalling PARP1->Replication_Fork_Stalling unrepaired SSBs lead to BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates Isoquinoline_PARPi Isoquinoline PARP Inhibitor Isoquinoline_PARPi->PARP1 inhibits DSB_Formation DSB Formation Replication_Fork_Stalling->DSB_Formation causes Synthetic_Lethality Synthetic Lethality (Apoptosis) DSB_Formation->Synthetic_Lethality in context of HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mut) HR_Deficiency->Synthetic_Lethality Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibitor Action Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling activates Isoquinoline_KI Isoquinoline Kinase Inhibitor Isoquinoline_KI->Kinase binds to ATP pocket (competitive inhibition)

Caption: ATP-competitive mechanism of isoquinoline-based kinase inhibitors.

Comparative Selectivity of Isoquinoline-Based Kinase Inhibitors

The selectivity of kinase inhibitors is a critical parameter, as off-target effects can lead to toxicity. Kinase inhibitor selectivity is often assessed by screening against a large panel of kinases.

InhibitorPrimary Target(s)IC50 (nM) - Primary TargetKey Off-Targets (if known)Reference
Pyrazolo[3,4-g]isoquinoline 1b Haspin57CLK1, DYRK1A, CDK9[13]
Pyrazolo[3,4-g]isoquinoline 1c Haspin66CLK1, DYRK1A, CDK9[13]
Pyrazolo[3,4-g]isoquinoline 2c Haspin62DYRK1A[13]

Experimental Protocols

To facilitate the direct comparison of isoquinoline-based inhibitors in your own research, we provide the following standardized protocols for key assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Add_Inhibitor 3. Add serial dilutions of isoquinoline inhibitor Incubate_24h->Add_Inhibitor Incubate_48_72h 4. Incubate for 48-72h Add_Inhibitor->Incubate_48_72h Add_MTT 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., 150 µL DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance (e.g., at 490 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for determining the IC50 of an inhibitor using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. [14]Incubate at 37°C in a 5% CO2 incubator until cells are attached. [14]2. Drug Treatment: Prepare serial dilutions of the isoquinoline inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a solvent control (e.g., DMSO). [14]Incubate for 24-72 hours. [14]3. MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [14]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. [14]Shake the plate on a shaker for 10 minutes to dissolve the formazan crystals. [14]5. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [14]6. IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration. [14]

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.

Step-by-Step Protocol:

  • Reaction Setup: In a microfuge tube on ice, assemble the reaction mixture containing 10x TGS buffer, supercoiled plasmid DNA (e.g., 250-500 ng), the test compound, and water to the final volume. [15]2. Enzyme Addition: Add purified Topoisomerase I enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes. [15]4. Reaction Termination: Stop the reaction by adding 1/5 volume of 5x stop buffer/gel loading dye. [15]5. Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 2-2.5 V/cm until the dye front has migrated sufficiently. [15]6. Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands under UV light. [15]An increase in the amount of nicked or linear DNA in the presence of the inhibitor indicates Top1cc stabilization.

Colorimetric PARP Activity Assay

This assay measures the activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone solution overnight at 4°C. [16]2. Blocking: Wash the plate and block with a blocking buffer for 60-90 minutes at room temperature. [16]3. PARP Reaction: Add the reaction mixture containing 10x PARP buffer, biotinylated substrate, activated DNA, the test inhibitor, and purified PARP1 or PARP2 enzyme to the wells. [16][17]Incubate for 60 minutes at room temperature. [18]4. Detection: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature. [16][17]5. Color Development: After another wash, add a colorimetric HRP substrate and incubate until a blue color develops. Stop the reaction with 2 M sulfuric acid. [16]6. Absorbance Measurement: Read the absorbance at 450 nm. A decrease in absorbance in the presence of the inhibitor indicates PARP inhibition.

Conclusion

The isoquinoline scaffold continues to be a fertile ground for the discovery of potent and selective enzyme inhibitors with significant therapeutic potential. This guide has provided a comparative overview of isoquinoline-based inhibitors targeting Topoisomerase I, PARP, and protein kinases. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of isoquinoline-based therapeutics.

References

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Lavecchia A, et al. Multiple functions of PARP1 in the repair of DNA double strand breaks.
  • De Lorenzo SB, et al.
  • Chen SH, et al. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell.
  • Lee J, et al. Functional Aspects of PARP1 in DNA Repair and Transcription. Molecules and Cells. 2012.
  • Thurston DE, Pysz I. PARP – Knowledge and References. Taylor & Francis. 2021.
  • Weaver AN, et al. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology. 2016.
  • Nakamura K, et al. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel. Oncotarget. 2016.
  • Scribd. MTT Ic50 Sop 0. Available from: [Link]

  • National Center for Biotechnology Inform
  • Thomas A, et al. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. Cancer Chemotherapy and Pharmacology. 2025.
  • Bublitz K, et al. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K. American Journal of Cancer Research. 2015.
  • BenchChem. Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. 2025.
  • National Center for Biotechnology Inform
  • National Cancer Institute. A Phase I Study of Indenoisoquinoline LMP744 in Adults With Relapsed Solid Tumors and Lymphom. 2023.
  • Mayo Clinic Research. Cellular Responses to DNA Damage Induced by Topoisomerase Poisons. Available from: [Link]

  • ResearchGate. General Mechanisms of Action of Tyrosine Kinase Inhibitors. Available from: [Link]

  • Pommier Y. Repair of Topoisomerase I-Mediated DNA Damage. Progress in Nucleic Acid Research and Molecular Biology. 2004.
  • MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. 2024.
  • Holbeck SL, et al. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics. 2010.
  • Thomas A, et al. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. Cancer Chemotherapy and Pharmacology. 2025.
  • ResearchGate. Inhibitor selectivity profiling. Available from: [Link]

  • Marzi L, et al. Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response. ProQuest. 2022.
  • Inspiralis. Human Topoisomerase I Relaxation High Throughput Plate Assay. Available from: [Link]

  • Patsnap Synapse. What are Protein kinases inhibitors and how do they work?. 2024.
  • Pommier Y, et al. The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. Clinical Cancer Research. 2019.
  • Eltze T, et al. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). Molecular Pharmacology. 2008.
  • Pommier Y, et al. Abstract 4855: Indotecan (LMP400), Imidotecan (LMP776) and LMP744: A new class of non-camptothecin TOP1 inhibitors selective for cancer cells with homologous recombination deficiencies and high SLFN11 expression. Cancer Research. 2018.
  • Zandarashvili L, et al. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology. 2020.
  • Interchim. HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Available from: [Link]

  • BPS Bioscience. PARP1 Colorimetric Assay Kit - Data Sheet. Available from: [Link]

  • BPS Bioscience. PARP2 Colorimetric Assay Kit - Data Sheet. Available from: [Link]

  • Frontiers.
  • Crisci S, et al. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Cellular and Molecular Medicine. 2023.
  • Giraud F, et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2022.
  • MDPI. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. 2022.
  • Semantic Scholar. Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. 2018.

Sources

Safety Operating Guide

7-Fluoroisoquinoline-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Operational Context

As researchers working with advanced heterocyclic building blocks like 7-Fluoroisoquinoline-6-carboxylic acid (CAS: 2361826-90-4) , we must recognize that "disposal" begins at the moment of procurement. This compound is a fluorinated organic acid used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.

While often treated as a generic organic solid, the presence of the fluorine atom and the carboxylic acid moiety dictates specific waste stream segregation to prevent downstream incompatibility and ensure environmental compliance. Improper disposal of fluorinated compounds can lead to the release of hydrofluoric acid (HF) during standard incineration if not routed to a facility equipped with appropriate scrubbers.

This guide provides a self-validating protocol for the safe containment and disposal of this compound, ensuring scientific integrity and safety.

Chemical Safety Profile & Hazard Assessment

Before initiating disposal, verify the material against the key physicochemical properties below. This data drives the decision logic for waste segregation.

Property Data / Specification Operational Implication
Chemical Name 7-Fluoroisoquinoline-6-carboxylic acidTarget Analyte
CAS Number 2361826-90-4Use for waste manifesting
Molecular Weight 191.16 g/mol N/A
Physical State Solid (Off-white to yellow powder)Dust generation risk during transfer
Acidity (pKa) ~3.5 - 4.0 (Predicted for -COOH)Corrosive potential ; segregate from bases
Halogen Content Fluorine (F) attached to aromatic ringMust go to Halogenated Waste stream
GHS Hazards Warning H315 (Skin Irritation) H319 (Eye Irritation) H335 (Resp.[1][2][3][4][5] Irritation)Requires N95/P100 mask & Nitrile gloves

Expert Insight: The fluorine substituent is stable under normal conditions but requires high-temperature incineration (>1100°C) with acid gas scrubbing for final destruction. Never mix this with strong oxidizers (e.g., nitric acid) in a waste container, as the isoquinoline ring can be susceptible to oxidative cleavage, potentially generating heat and pressure.

Pre-Disposal Handling & Segregation

Effective disposal relies on strict segregation. You must classify this waste as Solid Halogenated Organic Waste .

Segregation Rules (The "Never-Mix" List)
  • Incompatible: Strong Bases (NaOH, KOH) – Exothermic neutralization.

  • Incompatible: Strong Oxidizers (Peroxides, Nitric Acid) – Fire/Explosion hazard.

  • Incompatible: Non-Halogenated Solvents – While chemically compatible, mixing halogenated solids with non-halogenated liquids downgrades the entire container to "Halogenated," significantly increasing disposal costs.

Containment Protocol
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."

    • Specific Note: Add "Contains Fluorine" to aid the disposal facility.

Step-by-Step Disposal Workflow

This protocol covers the two most common scenarios: disposal of the pure solid and disposal of reaction mixtures/solutions.

Scenario A: Pure Solid Waste (Expired or Excess Material)
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If handling >5g or fine powder, use a fume hood or N95 respirator to prevent inhalation (H335).

  • Transfer:

    • Place the waste container inside a fume hood.[6]

    • Transfer the solid using a disposable spatula or powder funnel to avoid dusting.

    • Do not rinse the original vial into the sink. Rinse the original vial with a small amount of acetone or methanol and add this rinse to the Liquid Halogenated Waste container, not the solid bin.

  • Decontamination: Wipe the exterior of the waste container with a damp paper towel. Dispose of the towel and spatula as solid hazardous waste.

  • Sealing: Screw the lid down tightly. Do not leave a funnel in the neck.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Characterization: If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM), the solvent dictates the waste stream.

  • Segregation:

    • If solvent is Dichloromethane (DCM) or Chloroform : Pour into Halogenated Organic Liquid waste.

    • If solvent is Methanol , Acetone , or Ethyl Acetate :

      • Standard Practice: Because the solute (7-Fluoroisoquinoline-6-carboxylic acid) contains fluorine, the entire solution should ideally be treated as Halogenated Waste to ensure proper incineration.

      • Check Local Rules: Some facilities allow minor trace halogens in non-halogenated streams, but the safest, most authoritative route is the Halogenated stream.

  • pH Check: If the solution was part of an acidic or basic workup, check pH. Neutralize to pH 6–8 before adding to a communal organic waste drum to prevent drum pressurization.

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 7-Fluoroisoquinoline-6-carboxylic acid StateCheck What is the physical state? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix SolidBin Container Type: Wide-mouth HDPE or Glass Jar SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: Hazardous Waste (Solid, Toxic, Irritant) *Note: Fluorinated* SolidBin->LabelSolid Final Final Disposal: High-Temp Incineration (with Acid Scrubbing) LabelSolid->Final HaloSolvent Halogenated Solvent (DCM, Chloroform, etc.) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHaloSolvent LiquidBin Destination: Liquid Halogenated Waste Carboy HaloSolvent->LiquidBin NonHaloSolvent->LiquidBin Contaminated w/ F-compound (Upgrade to Halogenated) LiquidBin->Final

Figure 1: Decision matrix for segregating 7-Fluoroisoquinoline-6-carboxylic acid waste streams to ensure environmental compliance.

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate action is required to minimize exposure and containment breach.[7]

Scenario Immediate Action Protocol
Solid Spill (Powder) 1. Evacuate immediate area if dust is visible.2. Isolate: Close lab doors.3. PPE: Don N95 mask, goggles, and gloves.4. Cleanup: Cover with wet paper towels to prevent dust. Scoop into a bag. Do not dry sweep.
Skin Contact 1.[4] Brush off loose powder gently.2. Rinse with copious water for 15 minutes.3. Seek medical attention if irritation persists (H315).
Eye Contact 1. Flush eyes immediately with water or eyewash station for 15 minutes.2. Hold eyelids open.3. Seek immediate medical attention (H319).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136262449, 7-fluoroisoquinoline-6-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 7-Fluoroisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for 7-Fluoroisoquinoline-6-carboxylic acid Content Type: Operational Safety Guide (Standard Operating Procedure Level) Audience: Medicinal Chemists, Process Chemists, and Lab Managers

Executive Safety Summary & Risk Profile

The "Unknown" Factor: 7-Fluoroisoquinoline-6-carboxylic acid is a specialized heterocyclic building block often used in structure-activity relationship (SAR) studies for kinase inhibitors or GPCR ligands. As with many intermediate scaffolds, specific toxicological data (LD50) is often sparse. Therefore, the Precautionary Principle applies : treat this compound as a potent bioactive agent until proven otherwise.

Chemical Hazard Mechanism:

  • Acidic Moiety (Carboxylic Acid): The C6-carboxylic acid group provides a proton source (pKa ~3–5), making the solid and its solutions corrosive to mucous membranes and irritating to skin (H315, H319).

  • Fluorine Substitution (C7): The fluorine atom increases lipophilicity and metabolic stability. This enhances the compound's ability to penetrate the stratum corneum (skin barrier) compared to its non-fluorinated analogs, increasing the risk of systemic absorption.

  • Isoquinoline Core: Nitrogen-containing heterocycles are frequent sensitizers. Inhalation of dust can trigger respiratory sensitization or acute irritation (H335).

The PPE Matrix: Layered Defense System

Do not rely on generic "lab safety" rules. Use this matrix tailored for fluorinated aromatic acids.

Protection ZoneStandard Requirement Technical Justification & Specifications
Respiratory Engineering Control (Primary) Mandatory: Handle only inside a certified chemical fume hood (Face velocity: 0.3–0.5 m/s). Secondary: If weighing outside a hood (strongly discouraged), a P100/N95 particulate respirator is required to prevent sensitization.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4-mil Nitrile (Disposable). Outer Layer: 5-8 mil Nitrile (Extended Cuff). Why? Fluorinated aromatics can permeate thin nitrile faster than standard organics. The air gap between gloves provides a breakthrough buffer.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders. Static charge can cause "snap" dispersal of fine dust around the sides of glasses. Goggles seal the orbital area.
Body Tyvek® Lab Coat or Apron Standard cotton coats absorb acids. For quantities >1g, wear a chemically resistant apron (Tyvek or PVC) over the lab coat to prevent acid burns on the torso.

Operational Protocol: The "Isoquinoline Workflow"

This protocol minimizes static discharge and aerosolization, the two primary risks when handling fine heteroaromatic powders.

Phase A: Preparation & Weighing
  • Static Neutralization: Fluorinated powders are notoriously static-prone. Place an ionizing fan or static gun inside the fume hood balance area 5 minutes prior to weighing.

  • The "Boat" Technique: Do not use flat weighing papers. Use anti-static weighing boats with high walls.

    • Critical Step: Pre-tare the boat with a heavy spatula inside to ground it before adding the compound.

Phase B: Solubilization (The Exotherm Risk)
  • Solvent Selection: DMSO or DMF are typical solvents.

  • Addition Order: Always add Solvent to Powder , not Powder to Solvent. This prevents a "puff" of toxic dust from being displaced by the liquid.

  • Venting: The carboxylic acid moiety may release heat upon solvation in basic buffers. Ensure the vial is vented (needle puncture) if dissolving in bicarbonate/carbonate solutions.

Phase C: Decontamination (The "Red" Zone)
  • Immediate Wipe-Down: Wipe the balance area with a 10% Sodium Carbonate (

    
    ) solution. This neutralizes the carboxylic acid and converts the compound into a water-soluble salt for easier removal.
    
  • Glove Removal: Perform "beak" removal of the outer glove inside the hood. Dispose of it as solid hazardous waste.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound based on the state of matter and quantity.

G Start Start: Handling 7-Fluoroisoquinoline-6-COOH StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Weighing/Transfer Solution Solution Phase StateCheck->Solution Reaction/Workup Static Risk: Static Aerosolization Solid->Static Permeation Risk: Dermal Absorption (Enhanced by DMSO/DMF) Solution->Permeation Control1 Action: Ionizer + Fume Hood (No Open Bench) Static->Control1 Disposal Disposal: Segregated Acid Waste (Do NOT mix with Oxidizers) Control1->Disposal Control2 Action: Double Nitrile Gloves (Change every 30 mins) Permeation->Control2 Control2->Disposal

Caption: Operational logic flow for minimizing respiratory and dermal risks based on the physical state of the fluorinated isoquinoline.

Disposal & Emergency Response

Waste Stream Segregation:

  • Solid Waste: Dispose of contaminated weighing boats and outer gloves in "Solid Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste: Segregate into "Organic Acid Waste."

    • Warning: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or bleach. The oxidation of the isoquinoline ring can be unpredictable and exothermic.

Spill Response (Powder):

  • Isolate: Close the fume hood sash immediately.

  • Neutralize: Cover the spill with weak base (Sodium Bicarbonate powder) to neutralize the carboxylic acid.

  • Collect: Use a wet paper towel (dampened with water) to pick up the powder without creating dust. Do not dry sweep.

References

  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid (Analogous Hazard Profile). National Library of Medicine. Retrieved from [Link]

  • Yale University. (n.d.). Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.